Aleuritic acid methyl ester
Description
Structure
2D Structure
Properties
CAS No. |
57491-54-0 |
|---|---|
Molecular Formula |
C17H34O5 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl (9S,10S)-9,10,16-trihydroxyhexadecanoate |
InChI |
InChI=1S/C17H34O5/c1-22-17(21)13-9-4-2-3-7-11-15(19)16(20)12-8-5-6-10-14-18/h15-16,18-20H,2-14H2,1H3/t15-,16-/m0/s1 |
InChI Key |
RPJKCXYNOLKCID-HOTGVXAUSA-N |
Isomeric SMILES |
COC(=O)CCCCCCC[C@@H]([C@H](CCCCCCO)O)O |
Canonical SMILES |
COC(=O)CCCCCCCC(C(CCCCCCO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Aleuritic acid methyl ester?
Aleuritic acid methyl ester, systematically known as methyl 9,10,16-trihydroxyhexadecanoate, is the methyl ester derivative of aleuritic acid, a primary constituent of shellac. This document provides an in-depth overview of its chemical and physical properties, spectroscopic profile, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white, crystalline solid, appearing as fine, feathery needles.[1] It is a racemic mixture, containing two stereocenters.[2] The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₇H₃₄O₅ | [1][2] |
| Molecular Weight | 318.45 g/mol | [1][2] |
| Appearance | Fine feathery needles | [1] |
| Melting Point | 72-73 °C | [1] |
| Boiling Point | 235 °C at 0.1 mmHg | [1] |
| Solubility | Soluble in methanol, ethanol, chloroform, acetone. Less soluble in benzene. Insoluble in petroleum ether. | [1] |
| Stereochemistry | Racemic | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a typical long-chain fatty acid methyl ester shows characteristic signals. A strong singlet is expected around 3.7 ppm corresponding to the methyl ester protons (-COOCH₃).[3] The protons on the carbons bearing the hydroxyl groups (-CH(OH)-) would likely appear as multiplets in the region of 3.4-4.0 ppm. The methylene protons alpha to the ester group (-CH₂COOCH₃) are expected around 2.3 ppm as a triplet.[3] The terminal methyl group of the fatty acid chain will appear as a triplet around 0.88 ppm.[3] The remaining methylene protons of the aliphatic chain would form a complex series of multiplets between 1.2 and 1.6 ppm.[3]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic resonance for the ester carbonyl carbon at approximately 174 ppm. The methoxy carbon of the ester group will be observed around 51 ppm. The carbons attached to the hydroxyl groups are expected in the 60-80 ppm range. The remaining aliphatic carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit the following key absorption bands:
-
A broad, strong absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups.[4]
-
A strong, sharp absorption peak around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group.[4]
-
C-H stretching vibrations of the aliphatic chain will be observed in the 3000-2850 cm⁻¹ region.[4]
-
C-O stretching vibrations will appear in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z 318. The fragmentation pattern would be characterized by the loss of water (m/z 300), a methoxy group (m/z 287), and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This compound can be synthesized from aleuritic acid through Fischer-Speier esterification.[5]
Materials:
-
Aleuritic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Solvents for extraction and recrystallization (e.g., diethyl ether, aqueous ethanol)
Procedure:
-
Aleuritic acid is dissolved in a large excess of anhydrous methanol.
-
A catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the alcohol volume) is slowly added to the solution.
-
The reaction mixture is refluxed for several hours (e.g., 4-6 hours) or stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield pure this compound.[5]
Reactivity and Stability
This compound is generally stable under standard conditions. As an ester, it is susceptible to hydrolysis back to aleuritic acid and methanol under both acidic and basic conditions. The hydroxyl groups can undergo further reactions such as oxidation or esterification. The stability of methyl esters is well-documented, and they are generally stable to a range of conditions, but can be cleaved by strong acids, strong bases, and certain reducing agents like lithium aluminum hydride.[6]
Applications and Biological Activity
The primary documented application of lower alkyl esters of aleuritic acid, including the methyl ester, is as a plasticizer for cellulose ethers and esters.[5] These esters can be incorporated into plastic compositions to impart flexibility and softness.
While no specific signaling pathways have been elucidated for this compound itself, research into the parent compound and its derivatives provides some insights into potential areas of biological activity. Aleuritic acid is a key starting material in the synthesis of various fragrances, such as civetone and ambrettolide.[7][8] Furthermore, some derivatives of aleuritic acid have been synthesized and shown to possess significant antibacterial and antifungal activities.[9] This suggests that this compound could be a subject of interest in the development of new antimicrobial agents.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Relationship between Shellac, Aleuritic Acid, and its derivatives.
References
- 1. ALEURITIC ACID(533-87-9) MS [m.chemicalbook.com]
- 2. ias.ac.in [ias.ac.in]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. US2382919A - Esters of aleuritic acid - Google Patents [patents.google.com]
- 6. Methyl Esters [organic-chemistry.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Chemshel [chemshel.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Isolation of Aleuritic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleuritic acid, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a polyhydroxy fatty acid that serves as a vital chiral starting material in the synthesis of a variety of high-value compounds. Its primary applications lie in the fragrance and pharmaceutical industries, where it is a precursor for macrocyclic lactones like civetone and ambrettolide, as well as prostaglandins and other bioactive molecules.[1][2][3] Aleuritic acid methyl ester, a key derivative, is often utilized in these synthetic pathways. This technical guide provides a comprehensive overview of the natural sources of aleuritic acid, detailed protocols for its isolation, and subsequent synthesis of its methyl ester.
Natural Sources of Aleuritic Acid
The sole commercial natural source of aleuritic acid is lac resin, a secretion from the female lac insect, Kerria lacca, and related species.[1] The resin is deposited on the twigs of various host trees. The raw lac, known as sticklac, is processed into different forms, primarily seedlac, shellac, and de-waxed shellac, all of which serve as starting materials for aleuritic acid extraction.[4] The aleuritic acid content can vary depending on the form of the lac resin and the specific strain of the lac insect and its host plant.
Isolation of Aleuritic Acid from Lac Resin
The most prevalent method for isolating aleuritic acid from lac resin is through alkaline hydrolysis, also known as saponification. This process breaks down the complex polyester structure of the resin, liberating the sodium salt of aleuritic acid (sodium aleuritate), which can then be acidified to yield the free acid.
Comparative Yields of Aleuritic Acid
The yield of aleuritic acid is dependent on the type of lac resin used and the concentration of the alkaline solution. The following tables summarize the quantitative data from various studies.
Table 1: Effect of Sodium Hydroxide Concentration on Aleuritic Acid Yield from Different Lac Resins
| Lac Resin Type | NaOH Concentration (%) | Aleuritic Acid Yield (%) |
| Seedlac | 10 | 15.8 |
| Seedlac | 15 | 18.5 |
| Seedlac | 20 | 25.5 |
| Seedlac | 25 | 20.3 |
| Seedlac | 30 | 18.5 |
| Shellac | 20 | 27.2 |
| De-waxed Shellac | 20 | 28.7 |
Data compiled from a comparative study on local varieties of lac.[4]
Table 2: Comparison of Traditional and Improved Isolation Methods
| Method | Starting Material | Yield (%) | Purity (%) | Duration |
| Traditional | Seedlac | 10-20 | 70-94 | 10-15 days |
| Improved (Modified Extraction) | Fresh Resins | 17-18 | >99 | Not specified |
| Improved (Microwave-Assisted) | Seedlac | 85-86 (of theoretical) | >98 | 1.5-2 days |
Data compiled from various studies on extraction techniques.[5]
Experimental Protocols
Isolation of Aleuritic Acid from Seedlac (Alkaline Hydrolysis)
This protocol describes a standard laboratory procedure for the isolation of aleuritic acid from seedlac.
Materials:
-
Seedlac
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), 10% (v/v)
-
Sodium chloride (NaCl)
-
Activated charcoal
-
Ethanol
-
Distilled water
Procedure:
-
Saponification: A 20% solution of sodium hydroxide is prepared. For every 100g of seedlac, 200 mL of 20% NaOH solution is used. The mixture is heated to dissolve the seedlac and then allowed to stand for an extended period (can be up to 8 days in some traditional methods) to ensure complete hydrolysis.[4]
-
Salting Out: The hydrolyzed mixture is diluted with distilled water and saturated with sodium chloride. This causes the sodium aleuritate to precipitate.
-
Filtration: The precipitated sodium aleuritate is filtered and washed with a saturated brine solution.
-
Acidification: The filtered sodium aleuritate is dissolved in hot distilled water. The hot solution is then acidified with 10% sulfuric acid, which precipitates the crude aleuritic acid.
-
Purification: The crude aleuritic acid is collected by filtration and washed with cold water. For further purification, it can be recrystallized from hot water or aqueous ethanol, often with the addition of activated charcoal to remove colored impurities.[6]
Synthesis of this compound
This compound is typically synthesized from isolated aleuritic acid via Fischer esterification.
Materials:
-
Aleuritic acid
-
Methanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl) gas
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Esterification: Aleuritic acid is dissolved in a large excess of absolute methanol. A catalytic amount of concentrated sulfuric acid or anhydrous HCl is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Neutralization: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
-
Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous alcohol) or by column chromatography.[7]
Process Workflows
The following diagrams illustrate the key experimental workflows for the isolation of aleuritic acid and the synthesis of its methyl ester.
References
- 1. Aleuritic acid - Wikipedia [en.wikipedia.org]
- 2. Aleuritic acd – Saraogi Shellac [saraogishellac.com]
- 3. Aleuritic acid [a.osmarks.net]
- 4. cdn.most.gov.bd [cdn.most.gov.bd]
- 5. scispace.com [scispace.com]
- 6. CN1031704C - Made method of aleuritic acid - Google Patents [patents.google.com]
- 7. Aleuritic Acid [drugfuture.com]
Aleuritic acid methyl ester CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleuritic acid methyl ester, the methyl ester of 9,10,16-trihydroxyhexadecanoic acid, is a derivative of aleuritic acid, a primary constituent of shellac.[1][2] While aleuritic acid itself has garnered attention for its utility as a precursor in the synthesis of fragrances and pharmaceuticals, its methyl ester derivative presents a subject of growing interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on experimental protocols and data relevant to researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a long-chain fatty acid ester. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 57491-54-0 | |
| Molecular Formula | C₁₇H₃₄O₅ | [3] |
| Molecular Weight | 318.45 g/mol | [3] |
Synthesis of this compound
This compound is typically synthesized from its parent compound, aleuritic acid, through Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol.
Experimental Protocol: Fischer Esterification of Aleuritic Acid
This protocol is a generalized procedure based on the principles of Fischer esterification and may require optimization for specific laboratory conditions.[4][5][6][7][8]
Materials:
-
Aleuritic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve aleuritic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After cooling to room temperature, carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution. This should be done in a separatory funnel, and any pressure buildup should be released periodically.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure ester.[9]
Potential Biological Activities and Experimental Protocols
While research specifically on this compound is limited, studies on structurally similar fatty acid esters suggest potential antimicrobial, anti-inflammatory, and cytotoxic activities. The following sections outline general experimental protocols that can be adapted to evaluate these properties for this compound.
Antimicrobial Activity
The antimicrobial potential of this compound can be assessed using standard microbiological assays to determine the Minimum Inhibitory Concentration (MIC).[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic/antifungal
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms.
-
Serial Dilution: Perform a serial dilution of this compound in the appropriate growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include wells for a positive control (microorganisms with a known antimicrobial agent), a negative control (microorganisms with the vehicle used to dissolve the test compound), and a sterility control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Cytotoxic Activity
The potential of this compound to inhibit cancer cell growth can be evaluated using a cytotoxicity assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC₅₀).[11][12][13][14]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound can be investigated by examining its effect on key inflammatory pathways, such as the NF-κB signaling pathway.[15][16]
Experimental Protocol: NF-κB Activation Assay
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) to induce inflammation
-
Reagents for Western blotting or an NF-κB reporter assay kit
-
Cell lysis buffer
-
Primary and secondary antibodies for Western blotting (e.g., anti-NF-κB p65, anti-phospho-p65)
Procedure:
-
Cell Culture and Treatment: Culture the macrophage cells and pre-treat them with different concentrations of this compound for a specific time.
-
Inflammatory Stimulus: Stimulate the cells with LPS to activate the NF-κB pathway.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated NF-κB p65.
-
Incubate with a secondary antibody and visualize the protein bands using a suitable detection system.
-
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on LPS-induced NF-κB phosphorylation.
Conclusion
This compound is a readily synthesizable derivative of a natural product with potential for biological applications. While specific data on its bioactivity is still emerging, the experimental frameworks provided in this guide offer a starting point for researchers to explore its antimicrobial, cytotoxic, and anti-inflammatory properties. Further investigation into this compound and its derivatives could unveil novel therapeutic agents for a range of diseases.
References
- 1. Aleuritic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Khan Academy [en.khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells : Oriental Journal of Chemistry [orientjchem.org]
- 15. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Solubility Profile of Aleuritic Acid Methyl Ester in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of aleuritic acid methyl ester, a key derivative of aleuritic acid obtained from shellac. Understanding the solubility of this compound is critical for its application in various fields, including the synthesis of fragrances, polymers, and pharmaceutical intermediates. This document summarizes the available qualitative solubility data, presents solubility information for structurally similar compounds to provide a comparative context, and outlines a detailed experimental protocol for solubility determination.
Introduction to this compound
Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) is a major component of shellac, a natural resin. Its methyl ester, this compound, is a versatile chemical intermediate. The solubility of this ester in various organic solvents is a fundamental physical property that dictates its handling, reaction conditions, and formulation strategies.
Solubility of this compound
A comprehensive review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, qualitative descriptions of its solubility in several common organic solvents have been reported.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Methanol | Soluble |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Acetone | Soluble |
| Benzene | Less Soluble |
| Petroleum Ether | Insoluble |
Solubility of Structurally Similar Compounds
In the absence of quantitative data for this compound, the solubility of structurally related long-chain hydroxy fatty acid methyl esters, namely methyl 12-hydroxystearate and methyl ricinoleate, can provide valuable insights. It is crucial to note that this data is for comparative purposes and the actual solubility of this compound may vary.
Table 2: Solubility Data for Structurally Similar Compounds
| Compound | Solvent | Temperature (°C) | Solubility (approx.) |
| Methyl 12-hydroxystearate | Chloroform | Not Specified | Slightly Soluble[1][2] |
| Methanol | Not Specified | Slightly Soluble[1][2] | |
| Water | 25 | 89.94 µg/L[1] | |
| Methyl ricinoleate | Ethanol | Not Specified | ~ 50 mg/mL[3][4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 50 mg/mL[3][4] | |
| Dimethylformamide (DMF) | Not Specified | ~ 50 mg/mL[3][4] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following detailed experimental protocol, based on the widely used isothermal shake-flask method followed by gravimetric analysis, is provided.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Evaporating dish or pre-weighed vials
-
Drying oven
-
Desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact weight of the evaporating dish containing the filtrate.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be below the boiling point of the solute and the solvent's evaporation should be carried out in a well-ventilated fume hood.
-
Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried solute.
-
Repeat the drying and weighing steps until a constant weight is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final constant weight.
-
The solubility can then be expressed in various units, such as g/100 mL or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent in the aliquot taken.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound based on available data and established scientific methodologies. For projects requiring precise solubility values, it is strongly recommended to perform the experimental determination as outlined.
References
Spectroscopic Profile of Aleuritic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for aleuritic acid methyl ester (methyl 9,10,16-trihydroxypalmitate). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted and representative data based on the analysis of its chemical structure and comparison with similar long-chain hydroxy esters. The information herein serves as a valuable resource for the identification and characterization of this compound in a research and development setting.
Chemical Structure
This compound is the methyl ester of aleuritic acid, a trihydroxy fatty acid. Its structure is characterized by a 16-carbon chain with hydroxyl groups at positions 9, 10, and 16, and a methyl ester group at position 1.
Chemical Formula: C₁₇H₃₄O₅
Molecular Weight: 318.45 g/mol
Structure:
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from key spectroscopic techniques for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.67 | s | 3H | -COOCH₃ |
| 3.64 | t | 2H | H-16 |
| 3.40 - 3.55 | m | 2H | H-9, H-10 |
| 2.30 | t | 2H | H-2 |
| 1.50 - 1.65 | m | 4H | H-3, H-15 |
| 1.20 - 1.45 | br s | 18H | -(CH₂)₉- |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 174.5 | C-1 (C=O) |
| 74.0 - 75.0 | C-9, C-10 |
| 63.0 | C-16 |
| 51.5 | -COOCH₃ |
| 34.2 | C-2 |
| 32.0 - 33.0 | C-8, C-11, C-15 |
| 29.0 - 29.7 | -(CH₂)n- |
| 25.0 - 26.0 | C-3, C-7, C-12, C-13, C-14 |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (hydroxyl groups, hydrogen-bonded) |
| 2925, 2855 | Strong | C-H stretch (aliphatic) |
| 1740 | Strong | C=O stretch (ester) |
| 1465 | Medium | C-H bend (CH₂) |
| 1375 | Medium | C-H bend (CH₃) |
| 1245 | Strong | C-O stretch (ester, asymmetric) |
| 1170 | Strong | C-O stretch (ester, symmetric) |
| 1050 | Medium | C-O stretch (hydroxyl) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 318 | Low | [M]⁺ (Molecular Ion) |
| 300 | Medium | [M - H₂O]⁺ |
| 287 | Medium | [M - OCH₃]⁺ |
| 282 | Low | [M - 2H₂O]⁺ |
| 269 | Low | [M - H₂O - OCH₃]⁺ |
| 187 | High | [CH(OH)-(CH₂)₅-CH₂OH + H]⁺ |
| 159 | High | [CH₃OOC-(CH₂)₇-CH(OH)]⁺ |
| 74 | High | McLafferty rearrangement fragment: [CH₃OC(OH)=CH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 3-4 seconds
-
Spectral width: 16 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum with the following typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: 240 ppm
-
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal (0.00 ppm).
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Thin Film):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or methanol).
-
Deposit a drop of the solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.
Procedure:
-
Sample Introduction (GC-MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Inject an aliquot of the solution into the GC. The sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
-
Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Aleuritic Acid Methyl Ester: An Unexplored Frontier in Biological Activity
Aleuritic acid methyl ester, a derivative of the naturally occurring aleuritic acid found in shellac, remains a largely uncharted territory in the realm of biological and pharmacological research. Despite the known bioactive properties of its parent compound and various other fatty acid methyl esters, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of the specific biological activities of this compound. Extensive searches for quantitative data, detailed experimental protocols, and established signaling pathways related to its potential anticancer, anti-inflammatory, or antimicrobial effects have yielded no specific results.
This in-depth technical guide aims to provide a transparent overview of the current state of knowledge. While direct evidence for the bioactivity of this compound is absent, this document will summarize the known biological activities of its parent compound, aleuritic acid, and explore the broader context of the pharmacological potential of fatty acid methyl esters. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this yet-to-be-investigated compound.
Aleuritic Acid: The Bioactive Precursor
Aleuritic acid, a 9,10,16-trihydroxyhexadecanoic acid, is the primary fatty acid component of shellac, a natural resin secreted by the lac insect (Kerria lacca). It is a valuable starting material in the synthesis of various commercially important compounds, including fragrances and pharmaceuticals. While research on aleuritic acid itself is not extensive, some studies have pointed towards its potential as a precursor for bioactive molecules.
Fatty Acid Methyl Esters: A Class with Diverse Biological Activities
Fatty acid methyl esters (FAMEs) are a class of compounds derived from fatty acids that have garnered significant interest in the scientific community for their diverse biological activities. While no specific data exists for this compound, the broader class of FAMEs has demonstrated a range of effects, including:
-
Antimicrobial Activity: Various FAMEs have been shown to possess antibacterial and antifungal properties. Their mechanism of action is often attributed to their ability to disrupt microbial cell membranes.
-
Anti-inflammatory Effects: Certain FAMEs have exhibited anti-inflammatory activity by modulating inflammatory pathways and reducing the production of pro-inflammatory mediators.
-
Anticancer Properties: Some studies have investigated the cytotoxic effects of specific FAMEs against various cancer cell lines, suggesting their potential as anticancer agents.
It is plausible that this compound, as a member of this class, may also exhibit some of these biological activities. However, without direct experimental evidence, this remains speculative.
The Path Forward: A Call for Investigation
The lack of data on the biological activities of this compound presents a clear opportunity for future research. A systematic investigation into its potential pharmacological properties is warranted. The following experimental workflow is proposed for a comprehensive initial screening:
Caption: Proposed workflow for the synthesis, biological screening, and advanced investigation of this compound.
Conclusion
Literature review on the synthesis and applications of Aleuritic acid methyl ester.
Aleuritic acid methyl ester, a derivative of 9,10,16-trihydroxy palmitic acid, serves as a pivotal intermediate in the synthesis of a wide array of valuable fine chemicals. Extracted from shellac, a natural resin, its parent compound, aleuritic acid, provides a versatile and renewable starting material. The esterification to its methyl form is a crucial first step for enhancing its solubility and reactivity for subsequent chemical transformations. This guide provides an in-depth review of the synthesis protocols for this compound and explores its significant applications in the development of fragrances, insect pheromones, and specialty polymers, tailored for researchers, chemists, and professionals in the drug development sector.
Synthesis of this compound
The primary method for synthesizing this compound is through the direct esterification of aleuritic acid, most commonly via the Fischer-Speier esterification method. This process involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
General Synthesis Workflow
The synthesis follows a straightforward acid-catalyzed esterification pathway. Aleuritic acid is dissolved in a large excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as sulfuric acid or anhydrous hydrogen chloride, is introduced to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. The reaction is typically heated to reflux to increase the reaction rate. Following the reaction, the excess methanol is removed, and the crude product is purified, often by recrystallization, to yield the pure methyl ester.
Aleuritic Acid Methyl Ester: Unraveling the Biological Mechanism of Action
For Immediate Release
[City, State] – [Date] – While aleuritic acid, a primary component of shellac resin, has found applications in various industries, the specific biological mechanisms of its derivative, aleuritic acid methyl ester, remain largely uncharted territory within the scientific community. Despite extensive investigation into related compounds, a comprehensive understanding of how this compound interacts with biological systems at a molecular level is not yet established. This technical whitepaper addresses the current landscape of knowledge and highlights the critical need for further research to elucidate its potential therapeutic activities.
Current State of Research
Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) is a well-characterized fatty acid that serves as a versatile starting material in the synthesis of fragrances and polymers. Its biological activities, and those of its various derivatives, have been a subject of interest, with some studies pointing towards potential antimicrobial and antiamoebic properties. However, the simple methyl ester of aleuritic acid has not been the specific focus of in-depth biological mechanism of action studies.
Current research provides a fragmented view, with data available for structurally similar compounds or for the parent aleuritic acid. For instance, various fatty acid methyl esters have demonstrated anti-inflammatory and anticancer activities. Notably, studies on other methyl esters have implicated signaling pathways such as NF-κB and apoptotic cascades. However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound due to the unique structural features of the molecule, including its three hydroxyl groups, which can significantly influence its biological interactions.
Postulated Mechanisms and Future Directions
Based on the known activities of similar fatty acid esters, several hypothetical mechanisms of action for this compound can be proposed as starting points for future investigation:
-
Anti-inflammatory Activity: A potential avenue of research is the investigation of this compound's ability to modulate inflammatory pathways. Key areas of focus should include its effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and its potential interaction with the NF-κB signaling cascade.
-
Anticancer Properties: Given that some fatty acid methyl esters exhibit cytotoxic effects on cancer cell lines, exploring the potential of this compound to induce apoptosis or inhibit cell proliferation is a logical next step. Studies could focus on its impact on key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation.
-
Antimicrobial Effects: The antimicrobial potential of aleuritic acid derivatives warrants a more specific investigation into the methyl ester. Determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi would be a critical first step.
To rigorously evaluate these hypotheses, a multi-pronged experimental approach is necessary. This would involve a combination of in vitro cell-based assays, enzyme kinetics, and eventually, in vivo animal models.
Experimental Protocols for Future Investigation
To facilitate future research in this area, the following are proposed high-level experimental protocols:
In Vitro Anti-inflammatory Assays
-
Cell Culture: Utilize macrophage cell lines (e.g., RAW 264.7) and induce an inflammatory response with lipopolysaccharide (LPS).
-
Cytokine Quantification: Treat LPS-stimulated cells with varying concentrations of this compound and measure the levels of key pro-inflammatory cytokines in the cell supernatant using ELISA.
-
NF-κB Pathway Analysis: Employ techniques such as Western blotting to assess the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) and reporter gene assays to measure NF-κB transcriptional activity.
In Vitro Anticancer Assays
-
Cell Viability Assays: Use a panel of cancer cell lines (e.g., breast, colon, lung) and assess cell viability upon treatment with this compound using assays such as MTT or WST-1.
-
Apoptosis Assays: Detect apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, and measure the activity of caspases using commercially available kits.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of treated cells using flow cytometry to determine if the compound induces cell cycle arrest.
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method: Determine the MIC of this compound against a range of clinically relevant bacteria and fungi according to established CLSI guidelines.
Data Presentation and Visualization
As quantitative data becomes available from these proposed studies, it will be imperative to present it in a clear and comparative manner.
Quantitative Data Summary
| Biological Activity | Assay | Cell Line / Organism | Key Parameter | Result (e.g., IC50, MIC) |
| Anti-inflammatory | Cytokine (TNF-α) ELISA | RAW 264.7 | IC50 | Data to be determined |
| NF-κB Reporter Assay | HEK293T | IC50 | Data to be determined | |
| Anticancer | MTT Assay | MCF-7 | IC50 | Data to be determined |
| Caspase-3 Activity Assay | HeLa | EC50 | Data to be determined | |
| Antimicrobial | Broth Microdilution | S. aureus | MIC | Data to be determined |
| Broth Microdilution | C. albicans | MIC | Data to be determined |
Table 1: Proposed structure for summarizing future quantitative data on the biological activities of this compound.
Signaling Pathway and Workflow Diagrams
Visual representations of signaling pathways and experimental workflows are crucial for clear communication of complex biological processes. The following are examples of how Graphviz (DOT language) can be used to create these diagrams.
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Caption: Experimental workflow for MIC determination of this compound (AAME).
Conclusion
An In-depth Technical Guide to Aleuritic Acid Methyl Ester: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aleuritic acid, a major constituent of shellac, has garnered significant interest in various scientific and industrial fields due to its unique chemical structure. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of its methyl ester derivative, Aleuritic acid methyl ester. The document details the journey from its natural source to a purified chemical entity, presenting key physicochemical data in a structured format. Detailed experimental protocols for the isolation of Aleuritic acid and its subsequent esterification are provided to facilitate replication and further research. Furthermore, this guide explores the known biological activities of Aleuritic acid, offering insights into its potential applications in drug development and other biomedical fields.
Introduction
Aleuritic acid, chemically known as (9RS,10SR,16)-9,10,16-trihydroxyhexadecanoic acid, is a C16 fatty acid that constitutes a significant portion, approximately 35-40%, of shellac, a natural resin secreted by the female lac bug (Kerria lacca)[1]. Its discovery is intrinsically linked to the chemical exploration of shellac, a material with a long history of use in varnishes, food glazes, and pharmaceuticals[2]. The presence of three hydroxyl groups and a terminal carboxylic acid function makes Aleuritic acid a versatile building block in organic synthesis.
The methyl ester of Aleuritic acid, this compound, is a key derivative that facilitates its use in various applications, including as a plasticizer and as a precursor in the synthesis of fragrances and pheromones. This guide will delve into the historical context of its discovery, provide detailed methodologies for its preparation, and present its physicochemical properties.
Discovery and History
The history of Aleuritic acid is intertwined with the chemical investigation of shellac, which has been used for centuries. The systematic study of shellac's chemical composition began in the 19th and early 20th centuries. Scientists sought to understand the components responsible for its unique properties.
Initial studies focused on the saponification of shellac, a process that breaks down the complex polyester structure of the resin into its constituent acids. Through this process, a white crystalline substance was isolated and later identified as a trihydroxy-substituted palmitic acid. This compound was named "aleuritic acid." While the exact date of its initial isolation is not definitively documented in the readily available literature, its characterization as 9,10,16-trihydroxypalmitic acid was a significant step in understanding the chemistry of shellac[3].
The development of methods to prepare alkyl esters of Aleuritic acid, including the methyl ester, followed the elucidation of its structure. A notable milestone in its application was a 1945 patent that described the use of alkyl aleuritates, including methyl aleuritate, as plasticizers for cellulose ethers and esters, highlighting its early industrial relevance[4].
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Aleuritic acid and its methyl ester is crucial for their application in research and industry. The following tables summarize the key quantitative data for both compounds.
Table 1: Physicochemical Properties of Aleuritic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₂O₅ | [5] |
| Molecular Weight | 304.42 g/mol | [5] |
| Melting Point | 101-103 °C | [6] |
| Appearance | White to pale yellow crystalline powder | [7] |
| Solubility | Moderately soluble in hot water; Soluble in lower alcohols (methanol, ethanol, isopropanol) | [7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₄O₅ | [8] |
| Molecular Weight | 318.45 g/mol | [8] |
| Melting Point | 70-72 °C | [6] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in methanol, ethanol |
Experimental Protocols
Isolation of Aleuritic Acid from Shellac
The primary method for obtaining Aleuritic acid is through the alkaline hydrolysis (saponification) of shellac or seedlac.
Materials:
-
Seedlac or Shellac
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), 10% (v/v)
-
Ethanol
-
Activated charcoal
-
Distilled water
-
Filter paper
-
Beakers, flasks, and heating mantle
Procedure:
-
Saponification: In a round-bottom flask, dissolve 100 g of seedlac in a 20% (w/v) aqueous solution of sodium hydroxide. The mixture is heated and stirred until the lac is completely saponified. This process can take several hours[6].
-
Precipitation of Sodium Aleuritate: After saponification, the reaction mixture is allowed to cool to room temperature and stand for approximately 24 hours. During this time, the sodium salt of Aleuritic acid (sodium aleuritate) will crystallize and precipitate out of the solution[6].
-
Filtration: The precipitated sodium aleuritate is collected by filtration and washed with a saturated sodium chloride solution to remove impurities.
-
Acidification: The collected sodium aleuritate is then dissolved in hot water, and the solution is acidified with 10% sulfuric acid. This protonates the carboxylate group, causing the free Aleuritic acid to precipitate out of the solution[6].
-
Purification: The crude Aleuritic acid is collected by filtration and can be further purified by recrystallization from aqueous ethanol with the addition of activated charcoal to remove colored impurities. The purified Aleuritic acid is then dried. The expected yield is approximately 25% based on the weight of the starting seedlac[6].
Synthesis of this compound
The most common method for preparing this compound is through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Materials:
-
Aleuritic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 10 g of purified Aleuritic acid in an excess of anhydrous methanol (e.g., 100 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess methanol is removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate and transferred to a separatory funnel. The organic layer is washed with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.
-
Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to obtain the pure this compound.
Biological Activities and Potential Signaling Pathways
While Aleuritic acid and its methyl ester are well-established as valuable synthons in the chemical industry, research into their specific biological activities and interactions with cellular signaling pathways is still emerging. Direct evidence for the modulation of specific signaling pathways by this compound is limited in the current scientific literature.
However, the parent compound, Aleuritic acid, has been investigated for various biological effects, which may provide clues to its potential mechanisms of action. For instance, some studies have explored its use in cosmetics for skin care, suggesting potential effects on skin cells[9]. Fatty acids and their derivatives are known to play roles in various cellular processes, including inflammation, cell proliferation, and metabolism.
Given the lack of direct evidence for a specific signaling pathway for this compound, a logical workflow for its potential discovery and characterization in a drug development context is presented below. This workflow outlines the steps that researchers would typically follow to identify and validate the biological targets and mechanisms of a novel compound.
Visualizations
Experimental Workflow: From Shellac to this compound
Caption: Workflow for the isolation of Aleuritic acid and synthesis of its methyl ester.
Logical Workflow for Investigating Biological Activity
Caption: A logical workflow for the investigation of biological activity.
Conclusion
This compound, a derivative of a naturally occurring fatty acid from shellac, holds significant potential in various chemical and potentially biomedical applications. Its discovery and history are a testament to the value of exploring natural products for novel chemical entities. This guide has provided a detailed overview of its background, physicochemical properties, and synthesis. The provided experimental protocols offer a practical foundation for researchers working with this compound. While its specific interactions with cellular signaling pathways remain an area for future investigation, the logical workflow presented here outlines a clear path for elucidating its biological functions and exploring its therapeutic potential. Further research into the pharmacological activities of Aleuritic acid and its esters is warranted to fully unlock their capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. Aleuritic acid | 533-87-9 | FA29176 | Biosynth [biosynth.com]
- 3. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foreverest.net [foreverest.net]
- 5. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELAIDIC ACID METHYL ESTER(1937-62-8) MS spectrum [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
Methodological & Application
Application Notes and Protocols: Esterification of Aleuritic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleuritic acid, 9,10,16-trihydroxyhexadecanoic acid, is a versatile C16 fatty acid readily available from the hydrolysis of shellac. Its unique trifunctional nature, possessing a terminal carboxylic acid and three hydroxyl groups, makes it a valuable starting material for the synthesis of a diverse range of esters. These esters find applications in the formulation of pharmaceuticals, cosmetics, fragrances, and biodegradable polymers. This document provides detailed protocols for the esterification of aleuritic acid, focusing on the widely used Fischer-Speier esterification method.
Data Presentation
The following table summarizes representative quantitative data for the esterification of aleuritic acid with various alcohols under acidic catalysis. Please note that these values are illustrative and can vary based on specific reaction conditions and scale.
| Ester Product | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl Aleuritate | Methanol | H₂SO₄ | 1:20 | 65 (Reflux) | 6 | 92 |
| Ethyl Aleuritate | Ethanol | p-TsOH | 1:20 | 78 (Reflux) | 8 | 88 |
| Butyl Aleuritate | n-Butanol | H₂SO₄ | 1:15 | 118 (Reflux) | 12 | 85 |
Experimental Protocols
Protocol 1: Synthesis of Methyl Aleuritate via Fischer Esterification
This protocol details the synthesis of methyl aleuritate using methanol as both the reactant and solvent, with sulfuric acid as the catalyst.
Materials:
-
Aleuritic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add aleuritic acid (e.g., 10 g).
-
Addition of Reagents: Add an excess of anhydrous methanol (e.g., 100 mL). While stirring, slowly add concentrated sulfuric acid (e.g., 1 mL) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain reflux with continuous stirring for 6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude methyl aleuritate.
-
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure methyl aleuritate.
Protocol 2: Synthesis of Ethyl Aleuritate using p-Toluenesulfonic Acid
This protocol describes the preparation of ethyl aleuritate using ethanol and a milder acid catalyst, p-toluenesulfonic acid (p-TsOH).
Materials:
-
Aleuritic acid
-
Anhydrous ethanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask with a Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add aleuritic acid (e.g., 10 g), anhydrous ethanol (100 mL), and p-TsOH (e.g., 0.5 g).
-
Azeotropic Water Removal: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approximately 78°C). The water formed during the reaction will be removed azeotropically with ethanol and collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux for 8-12 hours, or until no more water is collected in the trap. The progress of the reaction can also be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding saturated sodium bicarbonate solution.
-
Reduce the volume of ethanol using a rotary evaporator.
-
Add ethyl acetate (100 mL) and water (50 mL) to the flask and transfer to a separatory funnel.
-
Separate the organic layer, and wash it with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield crude ethyl aleuritate.
-
-
Purification (Optional): Purify the crude product by column chromatography as described in Protocol 1.
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and logical relationships in the esterification of aleuritic acid.
Caption: Experimental workflow for the esterification of aleuritic acid.
Caption: Key principles for maximizing yield in Fischer esterification.
Application Notes and Protocols for the Quantification of Aleuritic Acid Methyl Ester
Introduction
Aleuritic acid, chemically known as 9,10,16-trihydroxypalmitic acid, is a major constituent of shellac, a natural resin secreted by the lac insect. Its methyl ester derivative, Aleuritic acid methyl ester, is a crucial compound in various industrial applications, including the synthesis of fragrances, pharmaceuticals, and polymers. Accurate quantification of this compound is essential for quality control, process optimization, and research and development. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is typically required to increase its volatility.
Experimental Protocol
a) Sample Preparation (Methyl Esterification)
-
Standard Preparation: Accurately weigh approximately 10 mg of Aleuritic acid standard into a reaction vial.
-
Sample Preparation: Weigh an appropriate amount of the sample containing Aleuritic acid into a separate reaction vial.
-
Reagent Addition: Add 2 mL of methanolic hydrochloride reagent (prepared by reacting acetyl chloride with methanol) to each vial.[1]
-
Reaction: Tightly cap the vials and heat at 80°C for 20 minutes in a digital block heater or water bath.[1]
-
Cooling: Allow the vials to cool to room temperature.
-
Extraction: Add 1 mL of n-hexane and 1 mL of distilled water, vortex for 1 minute, and allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer containing the this compound to a clean GC vial for analysis.
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or similar.[2]
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.[2]
-
Column: HP-5MS (5% diphenyl-95% dimethylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[2]
-
Injector: Splitless mode at 280°C.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.8 mL/min.[3]
-
Oven Temperature Program: Start at 75°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 15 minutes.[4]
-
MS Transfer Line: 180°C.[3]
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature set to 220°C.[3][4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[3][5]
Quantitative Data Summary
The following table summarizes typical validation parameters for the GC-MS analysis of fatty acid methyl esters.
| Parameter | Typical Value | Reference |
| Linearity Range | 100 - 500 µg/mL | [6] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 0.385 µg/mL | [6] |
| Limit of Quantification (LOQ) | 1.168 µg/mL | [6] |
| Precision (%RSD) | < 2% | [6] |
| Accuracy (Recovery) | 99.2% - 100.4% | [6] |
GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying non-volatile compounds. For this compound, which lacks a strong UV chromophore, detectors like Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable.
Experimental Protocol
a) Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial.
b) HPLC-RID Instrumentation and Conditions
This method is adapted from a validated protocol for Aleuritic acid.[7][8]
-
HPLC System: Agilent 1200 series or similar.
-
Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm).[7]
-
Mobile Phase: Methanol:Water:Trifluoroacetic Acid (60:40:0.1, v/v/v).[7][9]
-
Detector: Differential Refractive Index Detector (RID), temperature set to 30°C.[7][8]
-
Injection Volume: 10 µL.[7]
Quantitative Data Summary (Based on Aleuritic Acid Analysis)
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 1.0 mg/mL | [7] |
| Correlation Coefficient (r²) | 0.9994 | [7][8] |
| Limit of Detection (LOD) | 0.008 mg/mL | [7] |
| Precision (%RSD) | 0.86% | [7] |
| Accuracy (Recovery) | 100.23% | [7] |
HPLC Experimental Workflow
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simple, cost-effective, and rapid method for the simultaneous analysis of multiple samples. It is well-suited for the quantification of fatty acid methyl esters.
Experimental Protocol
a) Sample and Standard Preparation
-
Standard Solutions: Prepare a stock solution (1 mg/mL) of this compound in toluene. Create a series of working standards by dilution.
-
Sample Preparation: Dissolve a known weight of the sample in toluene to achieve a concentration within the calibration range.
b) HPTLC Instrumentation and Conditions
This protocol is based on a validated method for other fatty acid methyl esters.[10]
-
Plates: HPTLC plates pre-coated with silica gel 60F254 (20 x 10 cm).
-
Sample Application: Apply 5 µL of standard and sample solutions as 8 mm bands using a CAMAG Linomat 5 or similar applicator.
-
Mobile Phase: Toluene.[10]
-
Development: Develop the plate up to a distance of 80 mm in a twin trough chamber previously saturated with the mobile phase for 15 minutes.[10]
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
-
Densitometric Analysis:
-
Detection: Scan the plate using a TLC scanner at 233 nm.[11]
-
Derivatization (for visualization): Spray the plate with a vanillin-sulfuric acid reagent and heat at 110°C for 5-10 minutes for visualization under white light.
-
Quantitative Data Summary (Based on Similar Compounds)
| Parameter | Typical Value | Reference |
| Linearity Range | 0.60 - 3.60 µ g/spot | [11] |
| Correlation Coefficient (r²) | > 0.992 | [11] |
| Limit of Detection (LOD) | 0.05 µ g/spot | [11] |
| Limit of Quantification (LOQ) | 0.15 µ g/spot | [11] |
| Precision (%RSD) | < 2% | [11] |
| Accuracy (Recovery) | 98% - 102% | [11] |
HPTLC Experimental Workflow
References
- 1. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Aleuritic Acid by High Performance Liquid Chromatography with Differential Refractive Index Detector [spkx.net.cn]
- 8. CN102759583B - Assay method of content of aleuritic acid - Google Patents [patents.google.com]
- 9. CN102759583A - Assay method of content of aleuritic acid - Google Patents [patents.google.com]
- 10. actascientific.com [actascientific.com]
- 11. longdom.org [longdom.org]
Application Notes and Protocols for the Synthesis of Polymers from Aleuritic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of aleuritic acid methyl ester in the synthesis of novel polymers. The protocols detailed below are based on established principles of polyester chemistry and can be adapted for the development of biodegradable polymers, advanced drug delivery systems, and specialized coating materials.
Introduction to Aleuritic Acid-Based Polymers
Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) is a naturally occurring fatty acid obtained from shellac.[1][2] Its methyl ester derivative serves as a valuable monomer for the synthesis of a variety of polymers, primarily polyesters. The presence of multiple hydroxyl groups and a terminal ester group allows for the formation of both linear and cross-linked polymeric structures through polycondensation reactions.[3] These polymers are of significant interest due to their potential biodegradability, biocompatibility, and the renewable nature of their starting material.[3] Applications for these polymers are found in fields such as specialty plastics, coatings, lacquers, and as plasticizers for other polymers.[2][4]
Polymerization of this compound
The primary method for polymerizing this compound is through melt polycondensation. This technique involves heating the monomer, typically in the presence of a catalyst, to induce self-condensation. The reaction proceeds through transesterification, where the hydroxyl groups of one monomer molecule react with the methyl ester group of another, releasing methanol as a byproduct. To drive the reaction towards high molecular weight polymer formation, the removal of methanol is crucial, which is typically achieved by applying a vacuum.
Key Polymerization Reactions
Two main reaction pathways can be utilized for the synthesis of polyesters from aleuritic acid derivatives:
-
Self-Polycondensation of this compound: In this process, the this compound monomer reacts with itself. The hydroxyl groups act as the alcohol component and the methyl ester as the ester component in a transesterification reaction.
-
Co-polymerization with other Monomers: this compound can be co-polymerized with other diacids, diesters, or diols to tailor the properties of the resulting polyester.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of polyesters from this compound.
Protocol 1: Melt Polycondensation of this compound
This protocol describes the synthesis of a homopolymer of this compound via melt polycondensation using a tin-based catalyst.
Materials:
-
This compound (high purity)
-
Dibutyltin dilaurate (catalyst)
-
Nitrogen gas (high purity)
-
Methanol (for cleaning)
-
Chloroform or Tetrahydrofuran (for polymer dissolution)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with a temperature controller
-
Distillation head with a condenser and receiving flask
-
Vacuum pump with a cold trap
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent premature hydrolysis.
-
Monomer Charging: Place a known amount of high-purity this compound into the three-neck flask.
-
Catalyst Addition: Add the catalyst, dibutyltin dilaurate, to the flask. The catalyst concentration can be varied (e.g., 0.1-0.5 mol% relative to the monomer) to optimize the reaction rate.
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove any air and moisture. Maintain a gentle nitrogen flow during the initial heating phase.
-
First Stage (Ester Interchange):
-
Begin stirring the reaction mixture.
-
Gradually heat the flask to 160-180°C.
-
Methanol will start to distill off as the transesterification reaction begins. Collect the methanol in the receiving flask.
-
Continue this stage for 2-3 hours, or until the majority of the theoretical amount of methanol has been collected.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 190-210°C.
-
Slowly apply a vacuum to the system (e.g., reducing the pressure to <1 mmHg over 30-60 minutes). This will facilitate the removal of the remaining methanol and drive the polymerization to completion.
-
A noticeable increase in the viscosity of the reaction mixture will be observed. The stirring speed may need to be adjusted to ensure proper mixing.
-
Continue the reaction under vacuum for an additional 3-5 hours. The reaction is considered complete when the desired viscosity is reached or when methanol evolution ceases.
-
-
Cooling and Polymer Recovery:
-
Release the vacuum with nitrogen gas.
-
Stop heating and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The resulting polymer will be a viscous liquid or a solid. It can be removed from the flask by dissolving it in a suitable solvent like chloroform or tetrahydrofuran.
-
-
Purification:
-
Precipitate the dissolved polymer by slowly adding the solution to a non-solvent such as cold methanol.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Table 1: Typical Reaction Conditions for Melt Polycondensation of Hydroxy Methyl Esters
| Parameter | Condition |
| Monomer | This compound |
| Catalyst | Dibutyltin dilaurate, Antimony trioxide, or Titanium-based catalysts |
| Catalyst Conc. | 0.1 - 0.5 mol% |
| Stage 1 Temp. | 160 - 180 °C |
| Stage 1 Time | 2 - 3 hours |
| Stage 2 Temp. | 190 - 210 °C |
| Stage 2 Pressure | < 1 mmHg |
| Stage 2 Time | 3 - 5 hours |
Characterization of Aleuritic Acid-Based Polymers
The synthesized polymers should be characterized to determine their molecular weight, thermal properties, and chemical structure.
Table 2: Analogous Thermal Properties of Polyesters from a Long-Chain Hydroxy Acid (Ricinoleic Acid) [5]
| Polymer | Glass Transition Temp. (Tg) (°C) |
| Polyester from Ricinoleic Acid | -75 to -81 |
| Polyester from Methyl Ricinoleate | -75 to -81 |
Note: This data is for polyesters derived from ricinoleic acid and its methyl ester and is provided as an illustrative example of the expected thermal properties of polyesters from long-chain hydroxy acids.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of polyesters from this compound via melt polycondensation.
Logical Relationship of Polymer Properties
The following diagram illustrates the relationship between the monomer structure, polymerization conditions, and the final properties of the resulting polymer.
References
Application of Aleuritic Acid Methyl Ester in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleuritic acid, a major constituent of shellac, is a renewable and biocompatible aliphatic hydroxy acid.[1][2][3] Its esterified form, aleuritic acid methyl ester, presents a promising platform for the development of novel drug delivery systems. The inherent properties of aleuritic acid, such as its biodegradability and the presence of functional hydroxyl groups for further modification, make its methyl ester derivative a candidate for formulating nanoparticles, microparticles, and films for controlled and targeted drug release.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of drug delivery vehicles. While direct studies on this compound nanoparticles are emerging, the protocols and data presented herein are based on established methodologies for similar long-chain fatty acid esters and shellac-based systems.[4][5][6]
Data Presentation
The following tables summarize representative quantitative data for drug delivery systems based on shellac, the parent polymer of aleuritic acid. This data can be used as a benchmark for formulating and evaluating this compound-based systems.
Table 1: Physicochemical Properties of Shellac-Based Nanoparticles
| Parameter | Value | Reference |
| Particle Size (nm) | 150 - 300 | [4] |
| Polydispersity Index (PDI) | < 0.3 | [4] |
| Zeta Potential (mV) | -25 to -40 | [4] |
| Drug Loading (%) | 5 - 15 | [4] |
| Encapsulation Efficiency (%) | 60 - 85 | [4] |
Table 2: In Vitro Drug Release from Shellac-Based Formulations
| Time (hours) | Cumulative Release at pH 1.2 (Simulated Gastric Fluid) (%) | Cumulative Release at pH 6.8 (Simulated Intestinal Fluid) (%) | Reference |
| 2 | < 10 | 15 - 25 | [4][7] |
| 4 | < 12 | 40 - 50 | [7][8] |
| 8 | < 15 | 70 - 85 | [7][8] |
| 12 | < 18 | > 90 | [8] |
| 24 | < 20 | > 95 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the esterification of aleuritic acid to its methyl ester.
Materials:
-
Aleuritic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve aleuritic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux the mixture for 4-6 hours at 60-65°C.
-
After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the this compound with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purify the product using column chromatography if necessary.
Protocol 2: Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol details the formulation of drug-loaded this compound nanoparticles using the nanoprecipitation method.
Materials:
-
This compound
-
Drug of interest (e.g., a hydrophobic anticancer drug)
-
Acetone
-
Polyvinyl alcohol (PVA) or another suitable stabilizer
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Dissolve a specific amount of this compound and the drug of interest in acetone to prepare the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water. This will be the aqueous phase.
-
With gentle magnetic stirring, add the organic phase dropwise into the aqueous phase.
-
Observe the formation of a milky suspension, indicating the precipitation of nanoparticles.
-
Continue stirring for 2-4 hours at room temperature to allow for the evaporation of acetone.
-
Sonicate the nanoparticle suspension for 5-10 minutes to ensure homogeneity and reduce particle size.
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles with deionized water to remove any unloaded drug and excess stabilizer.
-
Lyophilize the nanoparticles for long-term storage.
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
This protocol outlines the procedure to quantify the amount of drug encapsulated within the nanoparticles.
Materials:
-
Drug-loaded this compound nanoparticles
-
A suitable solvent to dissolve the nanoparticles and release the drug (e.g., acetonitrile, methanol)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Centrifuge
Procedure:
-
Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.
-
Disperse the nanoparticles in a known volume of the chosen solvent and sonicate to ensure complete dissolution and drug release.
-
Centrifuge the solution to pellet any insoluble material.
-
Analyze the supernatant for drug content using a pre-established calibration curve with either a UV-Vis spectrophotometer or an HPLC system.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol describes how to evaluate the release profile of the encapsulated drug from the nanoparticles under simulated physiological conditions.
Materials:
-
Drug-loaded this compound nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological pH)
-
Hydrochloric acid buffer at pH 1.2 (simulating gastric fluid)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., PBS pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the same release medium.
-
Maintain the setup at 37°C in a shaking incubator to ensure continuous mixing.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the larger container.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released against time to obtain the drug release profile.
-
Repeat the experiment using the pH 1.2 buffer to simulate release in the stomach.
Visualization of Workflows and Concepts
Caption: Experimental workflow for the synthesis, formulation, and evaluation of this compound nanoparticles.
Caption: Schematic of the nanoprecipitation method for nanoparticle formulation.
Caption: Potential drug release mechanisms from this compound nanoparticles.
References
- 1. biosynth.com [biosynth.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Aleuritic acid - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Aleuritic Acid Methyl Ester as a Versatile Starting Material for Pheromone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aleuritic acid, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a major constituent (around 35%) of shellac, a natural resin secreted by the lac insect Laccifer lacca[1][2][3]. Its unique trifunctional structure, featuring a C16 straight chain with a terminal carboxylic acid, a terminal primary alcohol, and a vicinal diol at the C9 and C10 positions, makes it an exceptionally versatile and valuable starting material in organic synthesis. The methyl ester of aleuritic acid is commonly employed as a key intermediate. Protecting the carboxylic acid functionality allows for selective modifications at the hydroxyl groups and subsequent chain manipulations, providing efficient pathways to a variety of high-value compounds, including several economically important insect pheromones[4][5].
This application note details the synthetic utility of aleuritic acid methyl ester in the production of various classes of insect pheromones, providing structured data, detailed experimental protocols for key transformations, and workflow diagrams to guide researchers in this field.
Data Presentation: Synthesis of Pheromones from Aleuritic Acid Derivatives
The following tables summarize quantitative data for the synthesis of representative pheromones starting from aleuritic acid. Yields can vary based on specific laboratory conditions and reagent purity.
Table 1: Synthesis of Acyclic Alkene Pheromones
| Starting Material | Target Pheromone | Key Reactions | Reagents | Overall Yield | Z/E Ratio | Reference |
| Aleuritic Acid | Muscalure ((Z)-9-Tricosene) | Olefination, Chain Elongation (Wittig) | 1. HBr/AcOH; 2. Zn/MeOH; 3. PPh₃; 4. Base + Nonanal | ~50% | >97% Z | [4][6] |
| threo-Aleuritic Acid | (Z)-7-Tetradecenyl acetate | Chain Shortening, Olefination, Acetylation | Multiple steps | Not specified | High Z | [4] |
Table 2: Synthesis of Macrocyclic Pheromones
| Starting Material | Target Pheromone | Key Reactions | Reagents | Overall Yield | Reference |
| Methyl threo/erythro-Aleuritate | Civetone | Chain Elongation, Oxidation, Cyclization (Acyloin) | 1. Acetonide protection; 2. CrO₃/Py; 3. Wittig; 4. Hydrolysis; 5. Na/Xylene | Good yields at all stages | [4][7] |
| Aleuritic Acid | Ambrettolide ((Z)-9-Hexadecen-1,16-olide) | Olefination, Cyclization (Lactonization) | 1. HBr/AcOH; 2. K₂CO₃ (high dilution) | ~50% | [4] |
| Aleuritic Acid | Exaltolide (Pentadecan-1,15-olide) | Degradation, Cyclization (Lactonization) | Multiple steps including p-TsOH | Not specified | [4][7] |
Mandatory Visualizations: Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow and chemical transformations involved in converting this compound into valuable pheromones.
Caption: General workflow for pheromone synthesis from this compound.
Caption: Synthetic pathway to Civetone from threo-aleuritic acid.
Caption: Key steps in the synthesis of Muscalure from aleuritic acid.
Experimental Protocols
The following protocols are generalized representations of key synthetic transformations starting from aleuritic acid or its derivatives. Researchers should consult the primary literature for specific reaction conditions, stoichiometry, and safety precautions.
Protocol 1: Stereoselective Olefination of Aleuritic Acid (Corey-Winter Olefination)
This procedure converts the 9,10-diol of aleuritic acid into a Z- or E-alkene, a critical step for creating the correct double bond geometry in many pheromones. Using threo-aleuritic acid typically yields the E-alkene, while the erythro isomer yields the Z-alkene[1][4].
-
Protection of Carboxyl Group: React aleuritic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to form methyl aleuritate.
-
Formation of Cyclic Thiocarbonate: Dissolve methyl aleuritate in a dry, inert solvent (e.g., THF). Add thiophosgene or a similar reagent at a controlled temperature (e.g., 0 °C) in the presence of a base like DMAP to form the cyclic thiocarbonate.
-
Deoxygenation: Heat the cyclic thiocarbonate with a trivalent phosphorus compound, such as trimethyl phosphite, to induce stereospecific elimination of the sulfur and oxygen atoms, yielding the desired alkene.
-
Purification: The resulting methyl ester of 16-hydroxy-9-hexadecenoic acid is purified by column chromatography.
Protocol 2: Chain Elongation via Wittig Reaction for Muscalure Synthesis
This protocol describes the formation of (Z)-9-tricosene (muscalure), the housefly sex pheromone, using a Wittig reaction for the key C-C bond formation[4][8].
-
Preparation of the Aldehyde Fragment:
-
Start with aleuritic acid and convert the terminal -CH₂OH group to an aldehyde (-CHO) using a mild oxidizing agent like pyridinium chlorochromate (PCC) or CrO₃-pyridine[1]. The diol and carboxylic acid must be protected (e.g., as an acetonide and methyl ester, respectively) prior to this step.
-
Alternatively, oxidatively cleave the 9,10-diol of methyl aleuritate using sodium periodate (NaIO₄) to yield two fragments. The C₁-C₉ fragment is methyl 9-oxononanoate, which serves as the aldehyde component.
-
-
Preparation of the Phosphonium Ylide:
-
The C₁₀-C₂₃ fragment is derived from a C₁₄ alkyl halide. React 1-bromotetradecane with triphenylphosphine (PPh₃) in a suitable solvent like acetonitrile to form the corresponding phosphonium salt[9].
-
Treat the phosphonium salt with a strong base (e.g., n-butyllithium, sodium amide) in an aprotic solvent (e.g., THF, DMSO) under an inert atmosphere to generate the ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution to a low temperature (e.g., -78 °C).
-
Slowly add the aldehyde fragment (methyl 9-oxononanoate) to the ylide solution. The use of salt-free ylides or polar aprotic solvents generally favors the formation of the Z-isomer[6].
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated ammonium chloride solution.
-
Extract the product with a nonpolar solvent (e.g., hexane, ether).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The final product, (Z)-9-tricosene, is purified from triphenylphosphine oxide and other byproducts via column chromatography or distillation[9].
-
Protocol 3: Macrocyclization for Civetone Synthesis
This protocol outlines the key cyclization step for synthesizing macrocyclic ketones like civetone, which often relies on creating high-dilution conditions to favor intramolecular reaction over intermolecular polymerization[4][7].
-
Preparation of the Acyclic Precursor:
-
Starting from methyl aleuritate, perform a series of reactions including olefination, chain elongation, and functional group manipulation to synthesize the linear precursor, 9-octadecene-1,18-dioic acid[4].
-
-
Formation of the Diacid Chloride: Convert the dicarboxylic acid to its more reactive diacid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Intramolecular Acyloin Condensation or Ketene Cyclization:
-
Acyloin Method: In a classic approach, the corresponding dimethyl ester is subjected to intramolecular acyloin condensation using molten sodium metal in an inert, high-boiling solvent like xylene under high-dilution conditions. This is achieved by the slow addition of the ester to the reaction mixture over several hours.
-
Ketene Method: A modern alternative involves converting the diacid chloride into a bifunctional ketene by treating it with a hindered base like triethylamine (Et₃N) under high dilution. The highly reactive ketene intermediate then undergoes an intramolecular [2+2] cycloaddition followed by rearrangement to form the cyclic ketone precursor[7].
-
-
Work-up and Purification:
-
After the reaction is complete, carefully quench the reaction mixture.
-
Perform an aqueous work-up to remove salts and byproducts.
-
The crude macrocyclic product is purified by vacuum distillation or column chromatography to yield civetone.
-
Aleuritic acid and its methyl ester are cost-effective and highly adaptable chiral pool starting materials for the synthesis of complex organic molecules. Their unique polyfunctional nature provides multiple reaction sites that can be selectively addressed to construct a wide array of insect pheromones, from simple long-chain alkenes to complex macrocyclic ketones and lactones. The protocols and data presented herein underscore the strategic importance of this natural product in developing sustainable and efficient routes for the production of semiochemicals used in modern pest management strategies.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Aleuritic acid [a.osmarks.net]
- 3. Aleuritic Acid [sobekbio.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. CN1031704C - Made method of aleuritic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. A Process For Synthesis Of Z 9 Tricosene [quickcompany.in]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Aleuritic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of aleuritic acid methyl ester. Aleuritic acid, a major component of shellac, and its derivatives are of significant interest in the pharmaceutical and polymer industries. This method utilizes a reversed-phase C18 column with a refractive index (RI) detector, providing a simple, accurate, and precise analytical solution. The protocol is suitable for routine quality control and research applications.
Introduction
Aleuritic acid (9,10,16-trihydroxypalmitic acid) is a valuable aliphatic acid obtained from shellac. Its methyl ester derivative is often synthesized to modify its physicochemical properties for various applications. A reliable analytical method is crucial for the accurate quantification of this compound in different matrices. Due to the lack of a strong UV-absorbing chromophore in the molecule, traditional UV detection in HPLC can be challenging. This application note describes an HPLC method employing a differential refractive index (RID) detector, which is well-suited for the analysis of such compounds. The method is based on established principles for the analysis of aleuritic acid and other fatty acid methyl esters.[1][2][3]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a differential refractive index detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm)[1] |
| Mobile Phase | Methanol:Water (60:40, v/v) containing 0.1% Trifluoroacetic Acid (TFA)[1][4] |
| Flow Rate | 1.0 mL/min[1][4] |
| Column Temperature | 30 °C[1][4] |
| Detector | Differential Refractive Index (RID) Detector[1] |
| Detector Temperature | 30 °C[4] |
| Injection Volume | 10 µL[1][4] |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.01 mg/mL to 1.0 mg/mL.[1]
Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Quantitative Data
The performance of this method was evaluated based on several key parameters.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.01 - 1.0 mg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.008 mg/mL[1] |
| Precision (RSD%) | < 1%[1] |
| Average Recovery (%) | 100.23%[1] |
Note: The data presented is based on the analysis of aleuritic acid and is expected to be comparable for its methyl ester derivative under the same conditions.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Derivatization for Enhanced Detection (Optional)
For analyses requiring higher sensitivity or compatibility with mass spectrometry, derivatization of the hydroxyl groups of this compound can be considered.[5] This typically involves reacting the analyte with a reagent that introduces a chromophore or a readily ionizable group.[5][6]
Signaling Pathway for Derivatization
The following diagram illustrates the general concept of derivatization for enhanced HPLC detection.
Caption: Conceptual pathway of derivatization for enhanced HPLC analysis.
Conclusion
The HPLC method described in this application note provides a straightforward and reliable means for the quantitative analysis of this compound. The use of a C18 column and an RI detector offers good selectivity and sensitivity for this non-UV absorbing compound. The method is well-suited for quality control and research purposes in various industries where aleuritic acid and its derivatives are utilized.
References
- 1. Determination of Aleuritic Acid by High Performance Liquid Chromatography with Differential Refractive Index Detector [spkx.net.cn]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. CN102759583A - Assay method of content of aleuritic acid - Google Patents [patents.google.com]
- 5. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. welch-us.com [welch-us.com]
Application Notes and Protocols for the GC-MS Analysis of Aleuritic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) is a major constituent of shellac, a natural resin produced by the lac insect, Kerria lacca. Due to its unique trifunctional nature, aleuritic acid serves as a versatile starting material in the synthesis of various high-value compounds, including fragrances, pharmaceuticals, and biodegradable polymers. Accurate and reliable quantification of aleuritic acid is crucial for quality control in these industries and for research into its potential biological activities.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like aleuritic acid, a derivatization step is necessary to increase their volatility. This application note provides a detailed protocol for the analysis of aleuritic acid by converting it to its more volatile methyl ester derivative prior to GC-MS analysis.
Principle
The analysis involves the esterification of the carboxylic acid group of aleuritic acid to a methyl ester. This derivatization is typically achieved by reaction with methanol in the presence of an acid catalyst, such as boron trifluoride (BF₃) or hydrochloric acid (HCl). The resulting aleuritic acid methyl ester is then sufficiently volatile for separation by gas chromatography. The GC column separates the analyte from other components in the sample based on its boiling point and polarity. The eluting compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification, and the signal intensity is used for quantification.
Apparatus and Materials
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms, HP-5ms, or equivalent).
-
Autosampler
-
GC Vials: 2 mL, with screw caps and septa
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Glass test tubes
-
Nitrogen evaporator
-
Analytical balance
-
Aleuritic acid standard: (≥95% purity)
-
Methanol: Anhydrous, GC grade
-
Boron trifluoride-methanol solution (14% BF₃ in MeOH) or Acetyl chloride
-
Hexane: GC grade
-
Sodium sulfate (anhydrous)
-
Internal Standard (IS): e.g., Methyl heptadecanoate or other suitable long-chain fatty acid methyl ester not present in the sample.
Experimental Protocols
Standard and Sample Preparation
a. Standard Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of aleuritic acid standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a stock solution of the internal standard (e.g., methyl heptadecanoate) in methanol at a concentration of 1 mg/mL.
b. Calibration Standards Preparation:
-
Prepare a series of calibration standards by diluting the aleuritic acid stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
c. Sample Preparation and Derivatization to Methyl Ester:
-
Accurately weigh 1-5 mg of the sample containing aleuritic acid into a glass test tube.
-
Add 1 mL of the internal standard solution (10 µg/mL in methanol).
-
Add 2 mL of 14% boron trifluoride-methanol solution.
-
Cap the tube tightly and vortex thoroughly.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the this compound to a clean GC vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters provide a starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min. |
| MS System | Agilent 5977A or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative data for the GC-MS analysis of this compound should be summarized in a structured table. The exact retention time and characteristic m/z ions should be determined by running a standard of this compound.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Internal Standard (e.g., Methyl heptadecanoate) | To be determined | 74 | 87 | 143 |
Note: The user must determine the retention time and characteristic ions for this compound by injecting a pure standard under the specified GC-MS conditions. The mass spectrum of the underivatized aleuritic acid is available in the NIST database and can provide some guidance on potential fragmentation patterns[1].
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Putative Signaling Pathway
While the direct signaling pathways of aleuritic acid are not yet fully elucidated, other fatty acids have been shown to influence cellular processes through various signaling cascades. For instance, some fatty acids can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation[2][3][4]. The following diagram illustrates a hypothetical signaling pathway for a fatty acid, which could be investigated for aleuritic acid.
Caption: Hypothetical signaling pathway for a fatty acid via PPAR activation.
References
- 1. Hexadecanoic acid, 9,10,16-trihydroxy-, (R*,S*)-(.+/-.)- [webbook.nist.gov]
- 2. Erucic acid, a nutritional PPARδ-ligand may influence Huntington's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. When Two plus Two Is More than Four: Evidence for a Synergistic Effect of Fatty Acids on Peroxisome Proliferator—Activated Receptor Activity in a Bovine Hepatic Model [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of Aleuritic Acid Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aleuritic acid, a trihydroxy fatty acid obtained from shellac, is a valuable starting material for the synthesis of various compounds, including macrocyclic musks, insect pheromones, and bioactive molecules. The methyl ester of Aleuritic acid, Methyl Aleuritate, serves as a key intermediate in these synthetic pathways. This document provides a detailed experimental procedure for the large-scale synthesis of Aleuritic acid methyl ester via Fischer esterification. The protocol is designed to be scalable for pilot plant and industrial production.
Experimental Protocols
1. Materials and Equipment:
-
Reactants:
-
Aleuritic Acid (9,10,16-Trihydroxyhexadecanoic acid), technical grade (≥95% purity)
-
Methanol (CH₃OH), anhydrous (≥99.8% purity)
-
Sulfuric Acid (H₂SO₄), concentrated (98%)
-
-
Work-up and Purification Reagents:
-
Sodium Bicarbonate (NaHCO₃) solution, 5% (w/v) in deionized water
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Activated Carbon
-
-
Equipment:
-
Glass-lined or stainless steel reactor (e.g., 100 L) equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
Heating and cooling system for the reactor.
-
Separatory funnel or liquid-liquid extraction setup suitable for large volumes.
-
Filtration apparatus.
-
Rotary evaporator or falling film evaporator for solvent removal.
-
Vacuum distillation setup for purification.
-
2. Large-Scale Synthesis of this compound (Fischer Esterification):
This protocol is based on the acid-catalyzed esterification of Aleuritic acid with methanol. The reaction is driven to completion by using a large excess of methanol.
Step 1: Reaction Setup
-
Charge the reactor with Aleuritic Acid (e.g., 10 kg, approximately 32.8 moles).
-
Add anhydrous methanol in a significant molar excess (e.g., 1:30 molar ratio of Aleuritic acid to methanol, which corresponds to approximately 31.5 L or 25 kg). The large excess of methanol also serves as the solvent.
Step 2: Catalysis
-
Slowly add concentrated sulfuric acid (e.g., a 1:2.5 molar ratio of Aleuritic acid to sulfuric acid, which is approximately 4.5 L or 8.3 kg) to the stirred mixture in the reactor through the addition funnel. Caution: The addition of sulfuric acid to methanol is highly exothermic. Ensure the addition is slow and the reactor's cooling system is active to maintain the temperature below 40°C.
Step 3: Reaction
-
Once the catalyst addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) with continuous stirring.
-
Maintain the reaction at reflux for a specified duration, typically 4-6 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by determining the acid value of the reaction mixture.
Step 4: Quenching and Work-up
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the reaction mixture to a stirred, chilled 5% sodium bicarbonate solution. This will neutralize the sulfuric acid catalyst. Caution: This neutralization will produce carbon dioxide gas, leading to foaming. Ensure the receiving vessel is large enough to accommodate the volume increase.
-
Continue the addition and stirring until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
Step 5: Extraction and Washing
-
Transfer the mixture to a large separatory funnel or a liquid-liquid extraction unit.
-
Allow the layers to separate. The upper layer is the organic phase containing the product, and the lower layer is the aqueous phase.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x 20 L)
-
Saturated brine solution (1 x 20 L) to aid in the removal of residual water.
-
Step 6: Drying and Solvent Removal
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess methanol under reduced pressure using a rotary evaporator or a falling film evaporator.
Step 7: Purification
-
The crude Methyl Aleuritate can be further purified by recrystallization or vacuum distillation.
-
For recrystallization, dissolve the crude product in a minimal amount of hot methanol, treat with activated carbon to remove colored impurities, filter while hot, and allow to cool to induce crystallization.
-
For vacuum distillation, distill the crude product under high vacuum to obtain a pure, colorless to pale yellow viscous liquid.
Data Presentation
Table 1: Quantitative Data for Large-Scale Synthesis of this compound
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Aleuritic Acid | 10.0 | kg | Purity ≥95% |
| Methanol | 25.0 (31.5 L) | kg (L) | Molar ratio to Aleuritic Acid ≈ 30:1 |
| Sulfuric Acid (98%) | 8.3 (4.5 L) | kg (L) | Molar ratio to Aleuritic Acid ≈ 2.5:1 |
| Reaction Conditions | |||
| Reaction Temperature | 65-70 | °C | Reflux temperature of methanol |
| Reaction Time | 4-6 | hours | Monitor for completion |
| Yield and Purity | |||
| Theoretical Yield | ~10.5 | kg | |
| Expected Crude Yield | 9.0 - 9.5 | kg | |
| Expected Purity (Crude) | >90 | % | |
| Expected Final Yield (after purification) | 8.0 - 8.8 | kg | 76-84% of theoretical |
| Expected Final Purity | ≥98 | % | By GC analysis |
Mandatory Visualization
Caption: Experimental workflow for the large-scale synthesis of this compound.
Formulation of Aleuritic acid methyl ester for in vitro and in vivo studies.
Application Notes and Protocols for Aleuritic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleuritic acid, a 9,10,16-trihydroxyhexadecanoic acid, is a primary constituent of shellac[1][2]. Its methyl ester derivative, this compound, is a lipophilic compound with potential therapeutic applications owing to the biological activities of its parent compound and other fatty acid esters. This document provides detailed protocols for the formulation of this compound for in vitro and in vivo studies, as well as methods for evaluating its biological activity, particularly its anti-inflammatory and cytotoxic effects.
Physicochemical Properties and Formulation
This compound is a fatty acid ester. Its formulation requires careful consideration of its solubility to ensure bioavailability in experimental systems.
Table 1: Solubility of Aleuritic Acid and Related Compounds
| Compound | Solvent | Solubility | Reference |
| Aleuritic Acid | DMSO | 60 mg/mL (197.09 mM) | [1] |
| Palmitic Acid | DMSO | Up to 20 mg/mL | [3] |
| Oleic Acid | DMSO | Up to 100 mg/mL | [3] |
In Vitro Formulation Protocol
For cell-based assays, it is crucial to dissolve this compound in a solvent that is miscible with the culture medium and minimally toxic to the cells. Dimethyl sulfoxide (DMSO) is a common choice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO. A concentration of 10-50 mM is recommended.
-
Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex the tube until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if any particulate matter is visible.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions for cell treatment, dilute the stock solution in the cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low, typically ≤ 0.5%, to minimize solvent-induced cytotoxicity[4]. It is recommended to run a vehicle control (medium with the same concentration of DMSO) in all experiments.
In Vivo Formulation Protocol
For animal studies, the formulation must be sterile, non-toxic, and able to maintain the compound in a stable and bioavailable form. A common approach for lipophilic compounds is to use a co-solvent system or an emulsion.
Materials:
-
This compound
-
DMSO
-
Tween 80 or Cremophor EL
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer and sonicator
Protocol:
-
Dissolve the required amount of this compound in a minimal amount of DMSO.
-
In a separate sterile vial, prepare a solution of Tween 80 or Cremophor EL in sterile saline. A common concentration is 5-10%.
-
Slowly add the DMSO solution of this compound to the saline/surfactant solution while vortexing to form a stable emulsion or suspension.
-
The final concentration of DMSO should be kept as low as possible, ideally below 5% of the total volume.
-
Visually inspect the formulation for any precipitation. If necessary, sonicate the mixture to improve homogeneity.
-
The formulation should be prepared fresh before each administration.
-
Administer the formulation to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). A vehicle control group receiving the same formulation without the active compound should be included in the study design.
In Vitro Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cells.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages, cancer cell lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Table 2: Example Data for Cell Viability Assay
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.22 | 97.6 |
| 10 | 1.18 | 94.4 |
| 25 | 1.05 | 84.0 |
| 50 | 0.85 | 68.0 |
| 100 | 0.50 | 40.0 |
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
24-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a positive control (LPS alone), and a vehicle control.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition compared to the LPS-treated group.
Table 3: Example Data for Nitric Oxide Inhibition Assay
| Treatment | Nitrite Concentration (µM) | % Inhibition |
| Control | 2.5 | - |
| LPS (1 µg/mL) | 35.0 | 0 |
| LPS + AAME (10 µM) | 28.0 | 20.0 |
| LPS + AAME (25 µM) | 19.3 | 44.9 |
| LPS + AAME (50 µM) | 10.5 | 70.0 |
In Vivo Experimental Protocol
Carrageenan-Induced Paw Edema Model
This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound formulation
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Group the animals (n=6-8 per group): Vehicle control, this compound (different doses), and a positive control (Indomethacin).
-
Administer the vehicle, this compound, or Indomethacin orally or intraperitoneally 1 hour before inducing inflammation.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Table 4: Example Data for Carrageenan-Induced Paw Edema
| Group | Dose | Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | - | 0.85 | 0 |
| AAME | 25 mg/kg | 0.60 | 29.4 |
| AAME | 50 mg/kg | 0.42 | 50.6 |
| Indomethacin | 10 mg/kg | 0.35 | 58.8 |
Proposed Signaling Pathways and Visualizations
Based on the known anti-inflammatory effects of other fatty acid derivatives, this compound may exert its effects by modulating key inflammatory signaling pathways such as MAPK and NF-κB.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Caption: Proposed inhibition of the MAPK signaling pathway by this compound (AAME).
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound (AAME).
Experimental Workflow
Caption: A logical workflow for the comprehensive evaluation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Aleuritic Acid Methyl Ester
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the yield of Aleuritic acid methyl ester synthesis. The process is broken down into its two critical stages: the isolation and purification of the precursor, Aleuritic acid, from natural resins, and its subsequent esterification to the methyl ester.
Section 1: Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the most common areas for improvement?
Low yield is typically rooted in one of two stages: the initial isolation of Aleuritic acid from its natural source (like seedlac) or the esterification reaction itself. The purity of the starting Aleuritic acid is the most critical factor. Impurities such as waxes, pigments, and other resinous materials carried over from the extraction phase can inhibit the esterification reaction and complicate purification, leading to significant product loss.[1] Start by verifying the purity of your isolated Aleuritic acid before proceeding to the esterification step.
Q2: How can I maximize the yield and purity of the precursor, Aleuritic acid, extracted from seedlac?
Traditional extraction methods often result in yields of 10-20% with purities between 70-94%, and subsequent purification can lead to losses of 40-50%.[1][2] Modern techniques offer significant improvements:
-
Optimize Alkaline Hydrolysis: The concentration of the alkali solution is crucial. Studies have shown that using a 20% sodium hydroxide solution can provide the best isolation of Aleuritic acid.[3][4]
-
Modified Extraction and Recrystallization: A modified method combining alkaline hydrolysis with a "salting-out" mechanism (using NaCl) can consistently produce Aleuritic acid at a 17-18% yield with over 99% purity.[1] This method's single-step recrystallization technique recovers 85-95% of the product, a vast improvement over traditional methods.[1][2]
-
Reactive Adsorption: For high-purity applications, recovery and purification using a weakly basic polymeric resin can achieve a 92% yield and 94% purity in continuous column studies.[5][6]
-
Microwave-Assisted Hydrolysis: This modern technique can dramatically reduce the extraction time from days to hours and increase the yield significantly.[6]
Q3: What are the key parameters to control during the esterification of Aleuritic acid to its methyl ester?
The esterification of a carboxylic acid with an alcohol is a reversible equilibrium reaction. To drive the reaction towards the formation of the methyl ester and maximize yield, consider the following:
-
Reactant Ratio: Use a large excess of methanol. This shifts the reaction equilibrium to the product side, according to Le Châtelier's Principle, increasing the conversion of Aleuritic acid.[7][8]
-
Catalyst: An acid catalyst is typically required. Anhydrous hydrogen chloride (HCl) in methanol or concentrated sulfuric acid are effective.[9]
-
Water Removal: Water is a byproduct of the reaction. Its presence will shift the equilibrium back towards the reactants, reducing the ester yield.[7] The reaction should be conducted under anhydrous conditions. Using reagents like trimethyl orthoformate can help by reacting with the water produced.[10]
-
Temperature and Reaction Time: Increasing the reaction temperature generally increases the rate of ester formation. However, excessively high temperatures can lead to side reactions or degradation. The optimal temperature and time should be determined empirically, but heating to the reflux temperature of methanol (around 65°C) is a common starting point.[10]
Q4: I am observing significant side product formation during the esterification step. What is the likely cause?
The primary cause of side products is impurities in the starting Aleuritic acid.[1] If the acid is not properly purified, residual components from the lac resin can undergo parallel reactions under the acidic and heated conditions of esterification. Another possibility is the degradation of the product or reactants if the reaction temperature is too high or the reaction time is excessively long.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Aleuritic Acid | 1. Incomplete saponification of the seedlac.[11]2. Incorrect concentration of NaOH solution.[3][4]3. Suboptimal extraction conditions. | 1. Ensure the seedlac is boiled in the alkali solution until it is fully saponified.[3]2. Optimize the NaOH concentration; start with a 20% (w/v) solution.3. Consider advanced extraction methods like microwave-assisted hydrolysis to improve efficiency.[6] |
| Significant Product Loss During Purification | 1. Use of traditional multi-stage recrystallization from water, which has high losses.[1][2]2. Inefficient separation of Aleuritic acid from the aqueous solution. | 1. Adopt a modified single-step recrystallization using a polarity-manipulated solvent system.[1]2. Employ a "salting-out" technique with a saturated NaCl solution to precipitate the sodium aleuritate before acidification.[1][12] |
| Esterification Reaction Fails to Go to Completion | 1. The reaction has reached equilibrium.2. Insufficient or inactive catalyst.3. Presence of water in the reaction mixture.[7] | 1. Use a large excess of methanol (e.g., 10-20 equivalents) to push the equilibrium towards the product.2. Ensure the acid catalyst is fresh and anhydrous.3. Conduct the reaction under a drying tube and use anhydrous solvents. Consider adding a dehydrating agent. |
| Final Product is Impure or Difficult to Isolate | 1. Impure Aleuritic acid starting material.[1]2. Incomplete reaction, leaving unreacted starting material.3. Formation of byproducts due to harsh reaction conditions. | 1. Repurify the Aleuritic acid starting material to >99% purity before esterification.2. Increase reaction time or temperature moderately to ensure full conversion.3. Purify the final methyl ester product using column chromatography on silica gel. |
Section 3: Data Summary
The yield and purity of the crucial precursor, Aleuritic acid, depend heavily on the isolation method.
| Method | Starting Material | Reported Yield (%) | Reported Purity (%) | Key Advantages |
| Traditional Alkaline Hydrolysis | Seedlac / Shellac | 10 - 20%[1][2] | 70 - 94%[1][2] | Simple setup, well-established. |
| Optimized Alkaline Hydrolysis (20% NaOH) | Seedlac | ~25%[3] | Not specified | Higher yield than standard hydrolysis. |
| Modified Extraction with Salting-Out | Fresh Resins (Seedlac) | 17 - 18%[1] | > 99%[1] | High purity, high recovery (85-95%) in one recrystallization step. |
| Reactive Adsorption on Polymer Resin | Seedlac Hydrolysate | 92% (Recovery)[5][6] | 94%[5][6] | High purity and yield, suitable for continuous processing. |
| Decolorized Seedlac Hydrolysis | Seedlac | 56% increase in relative amount | Not specified | Removes interfering laccaic acid, improving purity.[13] |
Section 4: Experimental Protocols & Visualizations
Protocol 1: High-Purity Isolation of Aleuritic Acid from Seedlac
This protocol is based on a modified method combining alkaline hydrolysis with a salting-out mechanism to improve purity and recovery.[1]
-
Saponification: Add 100g of seedlac to a solution of 20g NaOH in 500mL of water. Heat the mixture at 90-100°C with constant stirring until the lac is fully saponified (dissolved).
-
Salting-Out: Cool the solution and add solid NaCl with stirring until the solution is saturated. This will precipitate the sodium salt of Aleuritic acid. Allow it to stand for several hours or overnight to complete precipitation.
-
Filtration: Filter the precipitated sodium aleuritate and wash the solid cake with a cold, saturated NaCl solution to remove impurities.
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Acidification: Dissolve the filtered sodium aleuritate cake in a minimal amount of boiling water. While hot, slowly add 10% sulfuric acid with stirring until the pH of the solution is acidic (pH ~2-3). Aleuritic acid will precipitate as a white solid.
-
Purification (Recrystallization): Filter the crude Aleuritic acid. For high purity, perform a single-step recrystallization using a mixed solvent system (e.g., Methanol/Isopropanol) to achieve >99% purity.
Caption: Workflow for high-purity Aleuritic acid isolation.
Protocol 2: Synthesis of this compound
This protocol describes a standard acid-catalyzed esterification.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 10g of pure, dry Aleuritic acid.
-
Reagents: Add 100mL of anhydrous methanol, followed by the slow, careful addition of 2mL of concentrated sulfuric acid (or use methanol saturated with anhydrous HCl gas).
-
Reaction: Heat the mixture to reflux (approx. 65°C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ester can be further purified by column chromatography on silica gel if necessary.
Caption: Workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield diagnosis.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. cdn.most.gov.bd [cdn.most.gov.bd]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
- 9. US2382919A - Esters of aleuritic acid - Google Patents [patents.google.com]
- 10. US4064144A - Process for the preparation of trans-Î9 -isoambrettolide - Google Patents [patents.google.com]
- 11. Manufacture of aleuritic acid from seed lac: Some practical considerations. | Semantic Scholar [semanticscholar.org]
- 12. CN1031704C - Made method of aleuritic acid - Google Patents [patents.google.com]
- 13. scitepress.org [scitepress.org]
Technical Support Center: Purification of Aleuritic Acid Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Aleuritic acid methyl ester.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound After Synthesis and Work-up
| Possible Cause | Suggested Solution |
| Incomplete Esterification Reaction | - Ensure a sufficient excess of methanol is used as both reactant and solvent. - Verify the catalytic amount and activity of the acid catalyst (e.g., sulfuric acid). - Increase reaction time or temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). |
| Product Loss During Extraction | - After neutralizing the acid catalyst, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to recover all the product. - Perform a salvation step with brine to reduce the solubility of the ester in the aqueous phase. |
| Hydrolysis of Ester During Work-up | - Avoid prolonged contact with aqueous basic solutions during neutralization. Use a mild base like sodium bicarbonate and work quickly. - Ensure all apparatus is dry and use anhydrous solvents where possible to prevent hydrolysis. |
Issue 2: Impurities Observed in the Final Product (by TLC, HPLC, or NMR)
| Possible Impurity | Identification & Removal |
| Unreacted Aleuritic Acid | - Identification: Appears as a baseline spot on TLC plates (when using non-polar solvent systems) and has a different retention time in HPLC analysis. - Removal: Can be removed by washing the organic extract with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to convert the acid into its water-soluble salt.[1] Alternatively, column chromatography can be employed. |
| Residual Catalyst | - Identification: Acid catalysts can sometimes be detected by pH changes or specialized analytical tests. - Removal: Thoroughly wash the organic layer with water and then brine during the work-up to remove any residual acid catalyst. |
| Byproducts from Side Reactions | - Identification: Unexpected spots on TLC or peaks in HPLC/NMR spectra. Side reactions can include dehydration or polymerization. - Removal: Purification by column chromatography is often the most effective method. Recrystallization may also be effective if the byproducts have significantly different solubilities. |
| Contaminants from Starting Material | - Identification: Impurities from the source aleuritic acid, such as other fatty acids or resinous materials, may carry through.[2][3] - Removal: If the starting aleuritic acid has low purity (e.g., 70-85%), it is advisable to purify it first by recrystallization before proceeding with esterification.[2] |
Issue 3: Difficulty with Recrystallization of this compound
| Problem | Suggested Solution |
| Product Oiling Out | - The cooling rate may be too fast. Allow the solution to cool slowly to room temperature before placing it in an ice bath. - The solvent may not be ideal. Experiment with different solvent systems, such as aqueous alcohol (e.g., methanol/water, ethanol/water).[1] |
| Low Recovery After Recrystallization | - Ensure the minimum amount of hot solvent was used to dissolve the crude product. Using too much solvent will result in significant product loss in the mother liquor. - Cool the solution to a low temperature (0-4 °C) for a sufficient amount of time to maximize crystal formation. |
| Crystals are colored | - This may be due to pigments carried over from the initial seedlac.[2] - Consider treating the crude aleuritic acid with activated charcoal before esterification, or recrystallizing the final product in the presence of a small amount of charcoal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Aleuritic acid and how do they affect the methyl ester purification?
A1: Crude aleuritic acid extracted from seedlac can contain various impurities, including waxes, gummy substances, natural pigments (like laccaic acid), and other fatty or terpenic acids.[2][3][4] These impurities can interfere with the esterification reaction and co-precipitate with the methyl ester during recrystallization, leading to lower purity and yield. It is often beneficial to purify the aleuritic acid before converting it to the methyl ester.
Q2: What is a suitable method for monitoring the esterification reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting aleuritic acid. Aleuritic acid is highly polar and will typically remain at the baseline in many solvent systems (e.g., hexane/ethyl acetate). The methyl ester is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to aleuritic acid has disappeared.
Q3: Can I use a method other than recrystallization to purify this compound?
A3: Yes, column chromatography is a viable alternative, especially for removing impurities that have similar solubility to your product.[5][6] A silica gel column with a gradient elution system, for instance starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the methyl ester from both more polar impurities (like unreacted acid) and less polar impurities.
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point for this compound is in the range of 71-72 °C.[1] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a differential refractive index detector (RID) is a quantitative method.[7][8] Purity can also be qualitatively assessed by the sharpness of the melting point and confirmed structurally using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Data Presentation
Table 1: Comparison of Recrystallization Techniques for Aleuritic Acid
| Technique | Purity Achieved | Recovered Yield | Yield Loss |
| Traditional Recrystallization | 70-94% | - | 40-50% |
| Modified Recrystallization | > 99% | 85-95% | 5-15% |
Data sourced from scientific literature on improving aleuritic acid purification.[2][9]
Table 2: Melting Points of Various Alkyl Aleuritates
| Ester | Melting Point (°C) |
| Methyl aleuritate | 71-72 |
| Ethyl aleuritate | 66.5-67.5 |
| Butyl aleuritate | 58-59 |
| Amyl aleuritate | 60-63 |
Data sourced from patent literature.[1]
Experimental Protocols
Protocol 1: Esterification of Aleuritic Acid (Fischer Esterification)
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Dissolution: In a round-bottom flask, dissolve aleuritic acid in an excess of anhydrous methanol (e.g., 10-20 mL of methanol per gram of acid).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of aleuritic acid) to the solution while stirring.
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Reflux: Equip the flask with a condenser and heat the mixture to reflux. Monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst until effervescence ceases.
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Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
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Extraction: To the remaining residue, add deionized water and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
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Washing: Combine the organic extracts and wash successively with 5% sodium bicarbonate solution, water, and finally brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: A mixture of alcohol and water (e.g., methanol/water or ethanol/water) is often effective.[1]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot alcohol to completely dissolve the solid.
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Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot alcohol to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Purification by Flash Column Chromatography
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Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable slurry packing method with a non-polar solvent like hexane.[6]
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
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Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate (e.g., gradient from 0% to 50% ethyl acetate in hexane).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for Synthesis and Purification of this compound.
References
- 1. US2382919A - Esters of aleuritic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scitepress.org [scitepress.org]
- 5. ias.ac.in [ias.ac.in]
- 6. orgsyn.org [orgsyn.org]
- 7. Determination of Aleuritic Acid by High Performance Liquid Chromatography with Differential Refractive Index Detector [spkx.net.cn]
- 8. CN102759583A - Assay method of content of aleuritic acid - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
Optimizing reaction conditions for the esterification of Aleuritic acid.
Technical Support Center: Optimizing Esterification of Aleuritic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of Aleuritic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the esterification of Aleuritic acid?
The esterification of Aleuritic acid is typically achieved through a Fischer-Speier esterification reaction. This acid-catalyzed condensation reaction involves reacting the carboxylic acid group of Aleuritic acid with an alcohol in the presence of a strong acid catalyst. The reaction is reversible and driven to completion by removing the water formed as a byproduct, often by using a large excess of the alcohol or through azeotropic distillation.[1][2]
Q2: Which catalysts are recommended for the esterification of Aleuritic acid?
A variety of homogeneous and heterogeneous acid catalysts can be employed.
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Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and anhydrous hydrogen chloride (HCl) are commonly used.[1][3][4] For instance, dissolving Aleuritic acid in a large excess of the desired alcohol containing 3% anhydrous hydrogen chloride has been reported as an effective method.[4] Para-toluenesulfonic acid (p-TSA) is another suitable option.[5]
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Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Dowex) can also be used.[3] These offer the advantage of easier separation from the reaction mixture.
Q3: What are the typical reaction temperatures and times?
Reaction conditions are influenced by the specific alcohol and catalyst used. Generally, the reaction is conducted under reflux.[1] For analogous fatty acids, temperatures can range from the reflux temperature of methanol (around 65°C) to higher temperatures like 140-180°C.[1][6] Reaction times can vary from a few hours to overnight, with a typical duration being around 3 to 7 hours to achieve good conversion.[3]
Q4: How does the molar ratio of reactants affect the esterification?
To drive the equilibrium towards the ester product, a large excess of the alcohol is typically used.[2] Molar ratios of alcohol to Aleuritic acid can be as high as 16:1 or even greater, especially when the alcohol also serves as the solvent.
Troubleshooting Guide
Problem 1: Low or No Ester Yield
| Potential Cause | Troubleshooting Step |
| Presence of Water | Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Moisture can shift the reaction equilibrium back towards the reactants.[7] |
| Inactive Catalyst | Use a fresh or properly stored acid catalyst. Concentrated sulfuric acid can absorb atmospheric moisture, reducing its efficacy. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature.[7] |
| Inadequate Mixing | Ensure efficient stirring to promote contact between the reactants and the catalyst, especially if a heterogeneous catalyst is used. |
Problem 2: Incomplete Reaction
| Potential Cause | Troubleshooting Step |
| Equilibrium Limitation | Increase the excess of the alcohol used. Alternatively, remove water as it forms using a Dean-Stark apparatus. |
| Steric Hindrance | If using a bulky alcohol, a stronger acid catalyst or more forcing reaction conditions (higher temperature, longer time) may be necessary. |
Problem 3: Formation of Side Products/Impurities
| Potential Cause | Troubleshooting Step |
| Self-polymerization | Aleuritic acid has multiple hydroxyl groups, which can lead to polyester formation at high temperatures. Use milder reaction conditions or protect the hydroxyl groups if only esterification of the carboxylic acid is desired. |
| Impurities in Starting Material | Aleuritic acid is often isolated from natural sources like seedlac and may contain other fatty acids or colored impurities.[2][8] Purify the Aleuritic acid before esterification. Decolorization of the seedlac prior to hydrolysis can improve the purity of the resulting Aleuritic acid.[2] |
| Dehydration | Strong acids and high temperatures can cause dehydration of the secondary hydroxyl groups. Use a milder catalyst or lower reaction temperature. |
Quantitative Data on Esterification of Analogous Fatty Acids
While specific comprehensive data for Aleuritic acid is limited, the following tables summarize reaction conditions for the esterification of similar long-chain fatty acids, which can serve as a starting point for optimization.
Table 1: Comparison of Catalysts for Esterification of Lauric Acid with Methanol
| Catalyst | Catalyst Loading | Temperature | Time (h) | Conversion/Yield | Reference |
| Ferric-alginate | 0.16:1 (mass ratio to acid) | Reflux | 3 | 99% Yield | |
| Sulfuric Acid (H₂SO₄) | 1 wt% | 60°C | - | - | [5] |
| Hydrochloric Acid (HCl) | 3 vol% | 60°C | 7 | ~46% Conversion | [3] |
| Dowex 50WX8 | 20 g/L | 60°C | 7 | <40% Conversion | [3] |
Table 2: Effect of Temperature on Lauric Acid Esterification with Ethanol
| Temperature (°C) | Time (h) | Conversion (%) | Reference |
| 40 | 4.5 | ~45 | [6] |
| 50 | 4.5 | ~60 | [6] |
| 60 | 4.5 | ~75 | [6] |
| 70 | 4.5 | ~85 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of Aleuritic Acid using a Homogeneous Catalyst
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Preparation: Ensure all glassware (a round-bottom flask, condenser, and magnetic stir bar) is thoroughly dried in an oven.
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Reactant Addition: To the round-bottom flask, add Aleuritic acid and a significant excess of the desired alcohol (e.g., a 1:20 molar ratio of acid to alcohol).
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Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid, representing 1-3% of the alcohol volume) to the mixture while stirring.
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Reflux: Attach the condenser and heat the mixture to reflux using a heating mantle.[1] Maintain the reflux for 3-8 hours. Monitor the reaction progress via TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the alcohol is low-boiling, remove it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted Aleuritic acid.[4]
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Wash with brine, then dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and evaporate the solvent to obtain the crude ester. Purify the product further by column chromatography or recrystallization if necessary.
Visualizations
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. scitepress.org [scitepress.org]
- 3. technoarete.org [technoarete.org]
- 4. US2382919A - Esters of aleuritic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting low yield in Aleuritic acid methyl ester synthesis.
Welcome to the technical support center for the synthesis of Aleuritic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound synthesis?
A1: The most frequent cause of low yield is the presence of impurities, particularly water and residual free fatty acids (FFAs), in the starting Aleuritic acid.[1][2] Water can hydrolyze the ester product back to the carboxylic acid, and FFAs can react with base catalysts to form soaps, which complicates purification and reduces the amount of catalyst available for the desired reaction.[2][3]
Q2: How does the choice of catalyst affect the reaction?
A2: The choice between an acid or base catalyst is critical.
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Acid catalysts (e.g., sulfuric acid, hydrochloric acid) are effective for esterifying Aleuritic acid, especially if there is a higher concentration of free fatty acids in the starting material.[1][3] However, these reactions are typically slower and may require higher temperatures.[1]
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Base catalysts (e.g., sodium hydroxide, potassium hydroxide) lead to faster reaction rates at lower temperatures.[1][2] However, they are very sensitive to the presence of free fatty acids and water, which can lead to soap formation and a significant decrease in yield.[2][3]
Q3: Can the reaction be reversed? How can I prevent this?
A3: Yes, the esterification of Aleuritic acid is a reversible reaction.[2][4][5] To favor the formation of the methyl ester product, it is crucial to shift the equilibrium to the right. This can be achieved by:
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Removing water as it is formed during the reaction, for example, by using a Dean-Stark apparatus or a drying agent.[5]
Q4: What are the ideal reaction conditions for synthesizing this compound?
A4: Ideal conditions depend on the chosen catalyst. For acid-catalyzed reactions, heating under reflux with an excess of methanol is common.[7] For base-catalyzed reactions, lower temperatures (e.g., 60-70°C) are typically used.[8][9] It is important to ensure the reaction mixture is anhydrous.
Q5: My final product is difficult to purify. What could be the cause?
A5: Purification difficulties often arise from the formation of byproducts. If a base catalyst was used in the presence of free fatty acids, soap formation is a likely cause.[3] Incomplete reactions can also leave unreacted Aleuritic acid, which has different solubility properties than the desired ester. Proper workup procedures, including washing with a mild base to remove unreacted acid and then with brine to remove water-soluble impurities, are essential.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are experiencing a very low yield or no formation of this compound, follow this troubleshooting guide.
Caption: Troubleshooting workflow for low or no product yield.
Troubleshooting Steps:
-
Verify Reactant Purity:
-
Question: Is your Aleuritic acid pure?
-
Action: The purity of the starting Aleuritic acid is crucial. It can be isolated from seedlac or shellac.[10][11] Ensure it is free from waxes, pigments, and other impurities.[11] Recrystallization can improve purity.[11][12]
-
Question: Is your methanol anhydrous?
-
Action: The presence of water can inhibit the reaction.[1] Use anhydrous methanol and ensure all glassware is thoroughly dried.
-
-
Check Catalyst:
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Question: Are you using the correct catalyst and is it active?
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Action: If using an acid catalyst like sulfuric acid, ensure it is concentrated.[8] If using a base catalyst, be aware that it can be neutralized by any free fatty acids present in the starting material.[3] Consider using a fresh bottle of catalyst.
-
-
Review Reaction Conditions:
-
Question: Are the reaction temperature and time appropriate?
-
Action: Acid-catalyzed esterification is slow and often requires heating under reflux for several hours.[7] Base-catalyzed reactions are faster but still require adequate time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Issue 2: Formation of a Solid Precipitate (Soap Formation)
The formation of a solid precipitate during a base-catalyzed reaction is a strong indication of soap formation.
Caption: Troubleshooting workflow for soap formation.
Troubleshooting Steps:
-
Assess Free Fatty Acid (FFA) Content:
-
Question: Does your Aleuritic acid starting material have a high FFA content?
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Action: Titrate a sample of your Aleuritic acid to determine the acid value. A high acid value indicates a significant amount of FFAs.
-
-
Mitigation Strategies:
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Option A: Two-Step Esterification: First, use an acid catalyst to esterify the free fatty acids. After this pre-treatment, you can proceed with a base-catalyzed transesterification of the glycerides if your starting material is a crude extract.
-
Option B: Switch to Acid Catalysis: If your starting material has a high FFA content, it is often more straightforward to use an acid-catalyzed esterification method from the beginning.[3]
-
Data Presentation
Table 1: Effect of Catalyst on Fatty Acid Methyl Ester (FAME) Yield
| Catalyst Type | Typical Catalyst | Advantages | Disadvantages | Typical Yield |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Tolerant to FFAs and water | Slow reaction rate, requires high temperatures | >90% (under optimal conditions)[1] |
| Homogeneous Base | Sodium Hydroxide (NaOH) | Fast reaction rate, mild conditions | Sensitive to FFAs and water (soap formation) | >98% (with pure starting materials)[1] |
| Heterogeneous Acid | Sulfonated Resins | Easily separated, reusable | Slower than homogeneous catalysts | Variable |
| Heterogeneous Base | Metal Oxides | Easily separated, reusable | Can be poisoned by impurities | Variable |
| Biocatalyst | Lipase | Mild conditions, high specificity | Higher cost, slower reaction | Variable |
Table 2: Influence of Methanol to Aleuritic Acid Molar Ratio on Esterification Yield (Fischer Esterification)
| Methanol:Aleuritic Acid Molar Ratio | Expected Yield | Reference |
| 1:1 | ~65% | [5] |
| 10:1 | ~97% | [5] |
| 100:1 | ~99% | [5] |
Note: These yields are based on general Fischer esterification principles and may vary for Aleuritic acid.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)
This protocol is recommended for starting material that may contain free fatty acids.
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Aleuritic acid.
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Reagents: For every 1 gram of Aleuritic acid, add 10-20 mL of anhydrous methanol.
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Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL per 10 mL of methanol).
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Reaction: Heat the mixture to reflux (approximately 65°C) with continuous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup:
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Allow the mixture to cool to room temperature.
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Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the residue with a suitable organic solvent like ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Base-Catalyzed Synthesis of this compound
This protocol is suitable for high-purity Aleuritic acid with a low free fatty acid content.
-
Setup: In a round-bottom flask with a magnetic stirrer and reflux condenser, dissolve Aleuritic acid in anhydrous methanol.
-
Catalyst Preparation: In a separate container, prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol, or use a commercial solution. A catalytic amount (e.g., 1-2 mol%) is typically sufficient.
-
Reaction: Add the sodium methoxide solution to the Aleuritic acid/methanol mixture. Stir the reaction at 60-65°C. The reaction is usually much faster than the acid-catalyzed method and can be complete in 1-2 hours. Monitor by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding a weak acid, such as acetic acid or a dilute solution of hydrochloric acid, until the pH is neutral.
-
Remove the methanol using a rotary evaporator.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. thaiscience.info [thaiscience.info]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US6712867B1 - Process for production of fatty acid methyl esters from fatty acid triglycerides - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uakron.edu [uakron.edu]
- 9. mdpi.com [mdpi.com]
- 10. cdn.most.gov.bd [cdn.most.gov.bd]
- 11. researchgate.net [researchgate.net]
- 12. Improved extraction and recrystallization of high-quality aleuritic acid from natural resins using a modified technique (2022) | Mohd. Ali. | 3 Citations [scispace.com]
Stability issues and degradation of Aleuritic acid methyl ester.
Welcome to the technical support center for aleuritic acid methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and understanding the degradation of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the methyl ester form of aleuritic acid, a trihydroxy fatty acid obtained from shellac.[1][2] Its stability is crucial for ensuring the reproducibility of experimental results, maintaining the purity of the compound, and guaranteeing the safety and efficacy of any potential therapeutic applications. Degradation can lead to the formation of impurities that may interfere with assays or exhibit unwanted biological activity.
Q2: What are the primary factors that can cause the degradation of this compound?
Like many esters and polyhydroxy compounds, this compound is susceptible to degradation under several conditions:
-
Hydrolysis: The ester linkage can be cleaved by water, a reaction that is catalyzed by both acids and bases.[3][4]
-
Oxidation: The hydroxyl groups on the fatty acid chain are susceptible to oxidation, which can lead to the formation of ketones, aldehydes, or carboxylic acids.[5]
-
Thermal Stress: High temperatures can accelerate both hydrolysis and oxidation, as well as potentially cause other degradation pathways.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy for photolytic cleavage of bonds.
Q3: How can I properly store this compound to minimize degradation?
To minimize degradation, it is recommended to store this compound in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration or freezing at -20°C is advisable. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of potency in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from a new or properly stored batch of the compound. 2. Analyze the old stock solution by HPLC to check for the presence of degradation products. 3. If degradation is confirmed, review storage conditions. Ensure the solvent is anhydrous and the solution is protected from light and stored at an appropriate temperature. |
| Interaction with other components in the assay medium. | 1. Investigate the pH of the assay medium. Extremes in pH can catalyze hydrolysis. 2. Check for the presence of oxidizing or reducing agents in the medium. 3. Run a control experiment with this compound in the assay medium over time to assess its stability under the experimental conditions. |
Issue 2: Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC).
| Possible Cause | Troubleshooting Steps |
| On-column degradation. | 1. Ensure the mobile phase pH is compatible with the stability of the ester. 2. Lower the column temperature to reduce the risk of thermal degradation. |
| Degradation during sample preparation. | 1. Minimize the time between sample preparation and analysis. 2. Use high-purity solvents and protect samples from light. 3. If heating is required for dissolution, use the lowest effective temperature for the shortest possible time. |
| Contamination of the sample or solvent. | 1. Run a blank injection of the solvent to check for contaminants. 2. Use freshly opened, high-purity solvents. |
Predicted Degradation Pathways
The following diagram illustrates the predicted degradation pathways of this compound under common stress conditions. These pathways are based on the general chemical reactivity of esters and polyhydroxy fatty acids.
References
- 1. foreverest.net [foreverest.net]
- 2. scitepress.org [scitepress.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Degradation Mechanisms of Polysorbate 20 Differentiated by 18O-labeling and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Aleuritic Acid Methyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aleuritic acid methyl ester. Our goal is to offer practical solutions to common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities in crude this compound typically fall into two categories:
-
Starting Material Impurities: If the aleuritic acid used for esterification was not fully purified, impurities from its source, seedlac, may be present. These can include other fatty acids, resinous materials, waxes, and pigments.[1][2]
-
Reaction-Related Impurities: These arise from the esterification process itself and can include unreacted aleuritic acid, excess alcohol (e.g., methanol), and by-products of the reaction.
Q2: Which purification methods are most effective for this compound?
A2: The two most common and effective purification methods for this compound are recrystallization and column chromatography.
-
Recrystallization is a cost-effective method for removing small amounts of impurities and is particularly useful for obtaining highly crystalline material.
-
Column chromatography is a versatile technique that can separate the methyl ester from a wider range of impurities, including those with similar polarities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a differential refractive index detector (RID) is a common method for purity assessment.
-
Gas Chromatography (GC): GC is suitable for analyzing volatile derivatives like methyl esters and can provide detailed information about the fatty acid composition.[3]
-
Melting Point Determination: Pure this compound has a reported melting point of 71-72°C.[4] A broad or depressed melting point range can indicate the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and identify the number of components in your sample.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the recrystallization solvent, even when heated.
-
Possible Cause: The chosen solvent is not suitable for your compound at elevated temperatures.
-
Solution:
-
Ensure you are using a sufficient volume of solvent. Start with a small amount and gradually add more until the compound dissolves upon heating.
-
If the compound still does not dissolve, you may need to use a different solvent or a solvent mixture. For a polar compound like this compound, consider mixtures of water with methanol or isopropanol.[5]
-
Issue 2: No crystals form upon cooling the solution.
-
Possible Causes:
-
The solution is not saturated.
-
The solution is supersaturated, and crystallization has not been initiated.
-
-
Solutions:
-
If the solution is not saturated, evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
To induce crystallization in a supersaturated solution, try one of the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small crystal of the pure compound to the solution.
-
Cooling: Place the flask in an ice bath to further reduce the solubility.
-
-
Issue 3: The recrystallized product is oily or appears impure.
-
Possible Cause: Impurities have co-precipitated with your product, or the cooling process was too rapid.
-
Solution:
-
Ensure that the solution was allowed to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.
-
If the product is still impure, a second recrystallization step may be necessary. Alternatively, consider purifying the material by column chromatography before a final recrystallization.
-
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities on the TLC plate.
-
Possible Cause: The solvent system (eluent) is not optimal for separating the components of your mixture.
-
Solution:
-
Systematically vary the polarity of your eluent. For this compound, which is a moderately polar compound, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.
-
A common solvent system for similar esters is a mixture of chloroform and methanol.
-
Run several TLCs with different solvent ratios to find the one that gives the best separation between your product and the impurities (ideally, a difference in Rf values of at least 0.2).
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the stationary phase (e.g., silica gel).
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate.
-
Ensure that you do not increase the polarity too quickly, as this can cause all the compounds to elute together.
-
Issue 3: The collected fractions are still impure.
-
Possible Causes:
-
The column was not packed properly, leading to channeling.
-
The initial sample band was too broad.
-
The fractions were collected in too large of a volume.
-
-
Solutions:
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
Dissolve the crude sample in a minimal amount of the eluent and load it onto the column in a narrow band.
-
Collect smaller fractions and analyze them by TLC to identify the pure fractions before combining them.
-
Data Presentation
Table 1: Comparison of Aleuritic Acid Extraction and Purification Methods
| Method | Starting Material | Yield | Purity | Reference |
| Traditional Extraction & Multistage Crystallization | Seedlac | 10-20% | 70-94% | [6] |
| Modified Extraction & Single-Step Recrystallization | Fresh Resins | 17-18 g / 100 g | > 99% | [6] |
| Reactive Adsorption | Seedlac | 92% | 94% | [1][7] |
| Microwave-Assisted Hydrolysis & Purification | Seedlac | 85-86% | > 98% | [1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Adapted)
This protocol is adapted from methods used for the purification of aleuritic acid.[5]
-
Dissolution: In a flask, add the crude this compound. Slowly add a minimal amount of a hot solvent mixture (e.g., 80:20 water:methanol or water:isopropanol) while stirring and heating until the solid is completely dissolved.[5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point (71-72°C).[4]
Protocol 2: Column Chromatography of this compound (Adapted)
This protocol is based on general column chromatography principles and solvent systems used for similar esters.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of chloroform and methanol).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scitepress.org [scitepress.org]
- 4. US2382919A - Esters of aleuritic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved extraction and recrystallization of high-quality aleuritic acid from natural resins using a modified technique (2022) | Mohd. Ali. | 3 Citations [scispace.com]
- 7. scribd.com [scribd.com]
Common side reactions in the synthesis of Aleuritic acid methyl ester.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Aleuritic acid methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Fischer-Speier esterification. This process involves reacting aleuritic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to increase the reaction rate.[1][2][3][4][5]
Q2: Why is the purity of the starting aleuritic acid important?
A2: The purity of the aleuritic acid directly impacts the purity of the final methyl ester product and the profile of side reactions. Aleuritic acid is commonly extracted from seedlac through alkaline hydrolysis.[6] This process can leave impurities such as other fatty acids, waxy materials, and residual lac resin, which can interfere with the esterification reaction and complicate the purification of the desired product.[7][8]
Q3: What are the primary functions of the acid catalyst in the Fischer esterification?
A3: The acid catalyst serves to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The catalyst is regenerated at the end of the reaction cycle.[1][2][3]
Q4: How can I drive the esterification reaction to completion?
A4: Fischer esterification is an equilibrium reaction.[2][5] To favor the formation of the methyl ester, you can use a large excess of methanol, one of the reactants. Another effective strategy is to remove water, a byproduct of the reaction, as it forms. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[3]
Q5: Are protecting groups necessary for the hydroxyl groups of aleuritic acid during esterification?
A5: While direct esterification without protecting groups is common, their use can prevent side reactions involving the three hydroxyl groups of aleuritic acid. Protecting groups are temporary modifications to functional groups to prevent them from reacting.[9][10] For aleuritic acid, this could prevent the formation of di- or tri-esters or other byproducts. The decision to use protecting groups depends on the desired purity and the specific reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Methyl Ester | 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst. 3. Reaction time is too short or temperature is too low. 4. Impure starting aleuritic acid. | 1. Use a large excess of methanol (e.g., 10-fold or more) and/or remove water as it forms.[5] 2. Ensure the acid catalyst is added in an appropriate amount (typically 1-5 mol%). 3. Increase the reaction time and/or ensure the reaction is at a sufficient reflux temperature. 4. Purify the aleuritic acid by recrystallization before use.[7][8] |
| Presence of Unreacted Aleuritic Acid | 1. Similar to the causes of low yield. 2. Inefficient mixing of the reaction mixture. | 1. Refer to the solutions for "Low Yield of Methyl Ester". 2. Ensure adequate stirring throughout the reaction to maintain a homogenous mixture. |
| Formation of Multiple Products (Visible on TLC/HPLC) | 1. Over-esterification: Esterification of one or more of the hydroxyl groups in addition to the carboxylic acid. 2. Polymerization/Self-esterification: Intermolecular esterification between aleuritic acid molecules, especially at high temperatures. 3. Ether Formation: Intermolecular reaction between hydroxyl groups under acidic conditions. | 1. Use milder reaction conditions (lower temperature, shorter reaction time). Consider using protecting groups for the hydroxyl functions for higher selectivity. 2. Avoid excessively high temperatures. Use a solvent to maintain a suitable reaction concentration. 3. This is a potential side reaction for polyhydroxy compounds in acidic conditions.[11] Milder conditions can help minimize this. |
| Difficulty in Product Isolation/Purification | 1. Presence of polar byproducts (e.g., di-esters, unreacted acid) making separation from the mono-ester difficult. 2. Emulsion formation during aqueous workup. | 1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate products with different polarities. 2. Break emulsions by adding a saturated brine solution during the extraction process. |
Experimental Protocols
Protocol 1: Fischer Esterification of Aleuritic Acid
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aleuritic acid (1 equivalent).
-
Reagents: Add a large excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of aleuritic acid).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Crude Aleuritic Acid
-
Dissolution: Dissolve the crude aleuritic acid in a minimum amount of hot solvent (e.g., aqueous ethanol or methanol).
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. An Improved process for the recovery of Aleuritic Acid from the seedlac | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. POLYHYDROXY FATTY-ACIDS AND THEIR DERIVATIVES FROM PLANT OILS | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Technical Support Center: Optimization of HPLC-MS for Aleuritic Acid Methyl Ester Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the detection of aleuritic acid methyl ester. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC-MS analysis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too high a concentration of the analyte. | - Dilute the sample. - Reduce the injection volume. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte's residual carboxylic acid or hydroxyl groups. | - Adjust the mobile phase pH. For reversed-phase chromatography, a slightly acidic pH (e.g., using 0.1% formic acid) is often beneficial for peak shape. | |
| Secondary Interactions with Column: The hydroxyl groups of this compound can interact with active sites on the silica-based column packing. | - Use a column with end-capping to minimize silanol interactions. - Consider a different stationary phase, such as a polar-embedded column. | |
| Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase. | - Flush the column with a strong solvent. - If the problem persists, replace the column. | |
| Low Sensitivity/Poor Ionization | Suboptimal Ionization Source Parameters: Incorrect settings for capillary voltage, gas flow, or temperature in the mass spectrometer. | - Optimize the electrospray ionization (ESI) source parameters. Due to the hydroxyl groups, both positive and negative ion modes should be evaluated. In positive mode, look for adducts like [M+Na]⁺ or [M+NH₄]⁺. In negative mode, [M-H]⁻ is expected. |
| Inappropriate Mobile Phase Additives: The choice of additive can significantly impact ionization efficiency. | - For positive mode, consider adding ammonium formate or sodium acetate to the mobile phase to promote adduct formation. - For negative mode, a small amount of a weak base like ammonium hydroxide can be beneficial. | |
| Derivatization Needed: The inherent ionization efficiency of this compound may be low. | - Consider derivatization of the hydroxyl groups to enhance ionization, although this adds a sample preparation step. | |
| High Background Noise | Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to a high baseline and noise. | - Use high-purity, LC-MS grade solvents and additives. - Prepare fresh mobile phase daily. |
| Contaminated HPLC System or Mass Spectrometer: Buildup of contaminants in the tubing, injector, or ion source. | - Flush the entire HPLC system with an appropriate cleaning solution. - Clean the mass spectrometer's ion source according to the manufacturer's instructions. | |
| Retention Time Shifts | Inconsistent Mobile Phase Composition: Variations in the preparation of the mobile phase. | - Ensure accurate and consistent preparation of the mobile phase. Use a calibrated pH meter if adjusting pH. |
| Column Temperature Fluctuations: Changes in ambient temperature can affect retention time. | - Use a column oven to maintain a constant and controlled temperature. A temperature of 30°C is a good starting point[1]. | |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Allow sufficient time for the column to equilibrate before starting a sequence of injections. |
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for the analysis of this compound?
A1: A reversed-phase C18 column is a common and effective choice for the separation of this compound[1]. Look for a column with good end-capping to minimize peak tailing caused by the interaction of the hydroxyl groups with residual silanols on the silica support. An Agilent ZORBAX SB-C18 column (4.6 mm × 250 mm, 5µm) has been used successfully for the analysis of the underivatized aleuritic acid and would be a suitable starting point[1].
Q2: What is a good starting point for the mobile phase composition?
A2: A gradient elution with a mixture of methanol and water is a good starting point. For the analysis of aleuritic acid, a mobile phase of methanol and water (60:40) containing 0.1% trifluoroacetic acid has been reported[1]. For LC-MS, it is advisable to replace trifluoroacetic acid with a more MS-friendly acid like formic acid (0.1%) to avoid ion suppression. A typical gradient might start with a lower percentage of organic solvent and ramp up to elute the more hydrophobic components.
Q3: Which ionization mode, positive or negative, is better for detecting this compound?
A3: Both positive and negative electrospray ionization (ESI) modes should be evaluated for optimal sensitivity.
-
Negative Ion Mode (ESI-): This mode is often effective for acidic compounds and those with hydroxyl groups. For aleuritic acid, fragmentation can occur at the hydroxyl positions, providing structural information[2]. The deprotonated molecule [M-H]⁻ would be the expected parent ion.
-
Positive Ion Mode (ESI+): Adduct formation with ions from the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), is likely and can provide a strong signal.
Q4: How can I improve the ionization efficiency of this compound?
A4: To improve ionization efficiency, consider the following:
-
Mobile Phase Additives: As mentioned, adding ammonium formate or sodium acetate can enhance adduct formation in positive ion mode.
-
Derivatization: While adding a sample preparation step, derivatizing the hydroxyl groups can significantly improve ionization. However, this will also change the mass of the analyte.
Q5: What are the expected mass-to-charge ratios (m/z) for this compound in the mass spectrometer?
A5: The molecular formula for this compound is C₁₇H₃₄O₅, and its molecular weight is approximately 318.45 g/mol [3]. Therefore, you can expect to see the following ions:
-
Positive Ion Mode (ESI+):
-
[M+H]⁺ ≈ 319.24
-
[M+Na]⁺ ≈ 341.22
-
[M+NH₄]⁺ ≈ 336.27
-
-
Negative Ion Mode (ESI-):
-
[M-H]⁻ ≈ 317.23
-
[M+HCOO]⁻ (formate adduct) ≈ 363.24
-
Q6: What are some key considerations for sample preparation?
A6: Proper sample preparation is crucial for reliable results.
-
Dissolution Solvent: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape. A mixture of methanol and water is a good choice.
-
Filtration: Filter all samples through a 0.22 µm or 0.45 µm filter to remove particulates that could clog the HPLC system or column.
-
Concentration: Ensure the sample concentration is within the linear range of the detector to avoid column overload and inaccurate quantification.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard. Dissolve it in methanol to prepare a stock solution of 1 mg/mL. Perform serial dilutions with the initial mobile phase composition to create calibration standards.
-
Sample Extraction (from a matrix): The extraction method will depend on the sample matrix. A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Final Preparation: Prior to injection, filter the final sample solution through a 0.45 µm syringe filter.
HPLC-MS Method Parameters
The following table summarizes a starting point for the HPLC-MS method parameters for the analysis of this compound.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent ZORBAX SB-C18 (4.6 mm x 250 mm, 5 µm) |
| Column Temperature | 30 °C |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Agilent 6120 Single Quadrupole LC/MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative (run separately to determine optimal mode) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350 °C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Range | m/z 100 - 500 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC-MS analysis of this compound.
Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape.
Relationship of Optimization Parameters
Caption: Interplay of key parameters in HPLC-MS method optimization.
References
How to prevent the hydrolysis of Aleuritic acid methyl ester during storage.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the hydrolysis of Aleuritic acid methyl ester during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it a concern for this compound?
A1: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by reacting with water.[1][2] For this compound, this means the ester bond is broken, yielding Aleuritic acid and methanol.[3][4] This degradation is a significant concern as it alters the chemical identity and purity of your compound, potentially impacting experimental results, product efficacy, and safety.
Q2: What are the primary factors that promote the hydrolysis of this compound?
A2: The rate of hydrolysis is primarily influenced by:
-
Moisture: As a reactant in the hydrolysis process, the presence of water is the most critical factor.[5][6]
-
pH: Hydrolysis can be catalyzed by both acids and bases.[1][2][7] The reaction is generally faster under basic (alkaline) conditions, a process known as saponification, which is irreversible.[5][7] Acid-catalyzed hydrolysis is a reversible reaction.[1][2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[7]
-
Presence of Catalysts: Aside from acids and bases, certain enzymes (esterases) and metal ions can also catalyze hydrolysis.[7][8]
Q3: What are the ideal storage conditions to prevent the hydrolysis of this compound?
A3: To minimize hydrolysis, this compound should be stored in a cool, dry, and inert environment. Specific recommendations include:
-
Temperature: Store at refrigerated temperatures (2-8 °C) to slow down the reaction rate. For long-term storage, consider temperatures of -20 °C.
-
Moisture Control: Store in a tightly sealed container to prevent moisture ingress. The use of desiccants is highly recommended, especially for long-term storage.
-
Inert Atmosphere: To prevent potential oxidative degradation which can sometimes be linked to hydrolytic instability, storing under an inert gas like argon or nitrogen is a good practice, particularly for high-purity reference standards.
-
pH: Ensure the storage environment is neutral. Avoid any contact with acidic or basic substances.
-
Light Protection: While hydrolysis is not directly caused by light, photolytic degradation can sometimes generate reactive species that may catalyze other degradation pathways. Therefore, storing in an amber or opaque container is advisable.
Q4: How can I detect if my sample of this compound has undergone hydrolysis?
A4: The primary method for detecting and quantifying hydrolysis is through chromatographic techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate this compound from its degradation product, Aleuritic acid. By monitoring the decrease in the peak area of the ester and the appearance or increase in the peak area of the acid over time, the extent of hydrolysis can be determined. Other techniques like Thin Layer Chromatography (TLC) can provide a qualitative assessment of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Hydrolysis of the ester leading to a lower concentration of the active compound. | 1. Verify the purity of your current stock using a validated analytical method (see Experimental Protocols). 2. If degradation is confirmed, procure a fresh batch of this compound. 3. Review your storage conditions against the ideal recommendations. |
| Visible changes in the sample (e.g., clumping, change in consistency). | Absorption of moisture from the atmosphere, which can accelerate hydrolysis. | 1. Discard the affected sample. 2. Ensure future samples are stored in a desiccator or a container with a desiccant. 3. Use smaller aliquots to avoid repeated opening and closing of the main stock container. |
| Inconsistent results between different batches of the compound. | Different storage histories or initial purity levels of the batches. | 1. Always check the certificate of analysis for the initial purity. 2. Perform an initial purity check on new batches before use. 3. Standardize your storage protocol for all batches. |
Quantitative Data on Storage Stability
| Storage Condition | Time Point (Months) | This compound (%) | Aleuritic Acid (%) | Total Degradants (%) |
| 25 °C / 60% RH | 0 | |||
| 1 | ||||
| 3 | ||||
| 6 | ||||
| 40 °C / 75% RH | 0 | |||
| 1 | ||||
| 3 | ||||
| 6 | ||||
| 5 °C | 0 | |||
| 3 | ||||
| 6 | ||||
| 12 |
Experimental Protocols
Protocol 1: Stability Study of this compound
This protocol is designed based on the principles outlined in the ICH Q1A guidelines for stability testing.
1. Objective: To evaluate the stability of this compound under various storage conditions and identify the rate of hydrolysis.
2. Materials:
- This compound (of known purity)
- Calibrated stability chambers/ovens
- Appropriate containers (e.g., amber glass vials with screw caps)
- HPLC system with a suitable detector (e.g., UV or Refractive Index)
- Validated stability-indicating analytical method (see Protocol 2)
3. Procedure:
- Aliquot the this compound into a sufficient number of containers for testing at all time points and conditions.
- Place the samples in stability chambers set to the following conditions (as per ICH guidelines):
- Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
- Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
- Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
- Refrigerated: 5 °C ± 3 °C
- Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
- At each time point, analyze the samples using the validated stability-indicating HPLC method to determine the percentage of this compound remaining and the percentage of Aleuritic acid formed.
- Record any changes in the physical appearance of the sample.
4. Data Analysis:
- Plot the percentage of this compound remaining versus time for each storage condition.
- Calculate the degradation rate constant (k) for each condition.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general method that should be validated according to ICH Q2(R1) guidelines before use in a stability study.
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A suitable gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and water, potentially with a pH modifier like trifluoroacetic acid (0.1%) to ensure good peak shape.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: Refractive Index Detector (RID) or a low wavelength UV detector if the ester has some UV absorbance.
- Injection Volume: 10 µL
2. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a known concentration.
3. Method Validation Parameters (as per ICH Q2(R1)): [7][9][10]
- Specificity: Demonstrate that the method can distinguish between this compound and its degradation products (Aleuritic acid). This can be achieved through forced degradation studies (exposing the ester to acid, base, heat, oxidation, and light to generate degradation products).
- Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
- Accuracy: Determine the closeness of the measured value to the true value.
- Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
- Robustness: Evaluate the method's performance with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Visualizations
Caption: Factors promoting hydrolysis and preventative storage measures.
Caption: Workflow for a stability study of this compound.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. Convergence: New ICH Q1 guideline is âone-stop shopâ for stability testing | RAPS [raps.org]
- 3. pqri.org [pqri.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. scirp.org [scirp.org]
- 7. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 8. rkmvccrahara.org [rkmvccrahara.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. hmrlabs.com [hmrlabs.com]
Improving the solubility of Aleuritic acid methyl ester for biological assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Aleuritic Acid Methyl Ester in biological assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its potential biological activities?
Aleuritic acid is a major component of shellac and is used in the synthesis of fragrances and pharmaceuticals.[1][2][3][4] Its methyl ester derivative is a lipophilic compound of interest for various biological studies. While specific biological activities of the methyl ester are not extensively documented, related fatty acid esters have been investigated for their roles in various signaling pathways.
2. What are the general solubility characteristics of this compound?
This compound is expected to be a lipophilic (fat-soluble) compound with low solubility in aqueous solutions.[5][6] Based on the properties of the parent compound, aleuritic acid, the methyl ester is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1]
3. What is the recommended solvent for preparing a stock solution of this compound?
For biological assays, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for dissolving lipophilic compounds.[7] Aleuritic acid, the parent compound, is soluble in DMSO at a concentration of 60 mg/mL (197.09 mM).[1] It is recommended to start with DMSO to prepare a high-concentration stock solution of this compound.
4. How should I store the stock solution of this compound?
Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[8] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in biological assays.
| Problem | Possible Cause | Solution |
| Compound precipitates out of solution when added to aqueous assay buffer or cell culture medium. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is sufficient to keep the compound dissolved. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines and enzymatic assays. However, this should be optimized for your specific system. 2. Use a Co-solvent: Consider using a combination of solvents. For example, a stock solution in DMSO can be further diluted in a solvent like ethanol before being added to the aqueous buffer. 3. Warm the Solution: Gently warming the solution to 37°C may help in redissolving any precipitate.[8] 4. Sonication: Brief sonication can also aid in dissolving the compound. |
| Inconsistent or variable results in biological assays. | - Incomplete dissolution of the compound. - Degradation of the compound in the stock solution. | 1. Ensure Complete Dissolution: Visually inspect your stock solution to ensure there are no visible particles. If necessary, use the techniques mentioned above (warming, sonication) to ensure complete dissolution. 2. Prepare Fresh Stock Solutions: If you suspect degradation, prepare a fresh stock solution from the solid compound. Avoid using stock solutions that have been stored for an extended period or have undergone multiple freeze-thaw cycles. |
| Observed cytotoxicity or off-target effects in cell-based assays. | The concentration of the organic solvent (e.g., DMSO) is too high and is toxic to the cells. | 1. Determine Solvent Tolerance: Perform a vehicle control experiment to determine the maximum concentration of the solvent that your cells can tolerate without showing signs of toxicity. 2. Lower the Solvent Concentration: Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the desired final concentration of the compound, thereby reducing the final solvent concentration in the assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a stock solution, a crucial first step for most biological experiments.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Methodology:
-
Calculate the required mass: The molecular weight of this compound (C17H34O5) is 318.45 g/mol .[9] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 318.45 g/mol * 1 mL = 0.0031845 g = 3.18 mg
-
-
Weigh the compound: Carefully weigh out 3.18 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of DMSO to the tube.
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes.[8]
-
Alternatively, or in addition, sonicate the tube for 5-10 minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure that the compound is completely dissolved and there is no visible precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: General Protocol for a Cell-Based Assay
This protocol provides a general workflow for testing the effect of this compound on cultured cells.
Materials:
-
Cultured cells in appropriate growth medium
-
10 mM stock solution of this compound in DMSO
-
Cell culture plates (e.g., 96-well plates)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare Working Solutions:
-
Prepare serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed the tolerated level for your cells (typically ≤ 0.5%).
-
-
Treatment:
-
Remove the old medium from the cells and wash with PBS.
-
Add the medium containing the different concentrations of this compound (and the vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value, if applicable.
Protocol 3: General Protocol for an In Vitro Enzymatic Assay
This protocol outlines a general procedure for testing the inhibitory or activating effect of this compound on an enzyme.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Assay buffer
-
10 mM stock solution of this compound in DMSO
-
96-well plate suitable for the detection method (e.g., clear for colorimetric, black for fluorescence)
-
Plate reader
Methodology:
-
Prepare Reagents: Prepare all reagents (enzyme, substrate, assay buffer) at the required concentrations.
-
Prepare Compound Dilutions: Prepare serial dilutions of the 10 mM stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and does not interfere with the enzyme activity.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the compound to interact with the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic or Endpoint Reading:
-
Kinetic: Immediately place the plate in a plate reader and measure the signal (e.g., absorbance, fluorescence) at regular intervals for a set period.
-
Endpoint: Incubate the plate for a fixed time, then stop the reaction (if necessary) and measure the final signal.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (rate).
-
Calculate the percentage of enzyme activity relative to the vehicle control.
-
Plot the enzyme activity against the compound concentration to determine the IC50 or EC50 value.
-
Putative Signaling Pathway
While the specific signaling pathways modulated by this compound are not well-defined, fatty acid derivatives can influence various cellular processes. Based on the known activities of similar molecules, a putative pathway to investigate could involve the modulation of inflammatory signaling cascades. Researchers could explore if this compound affects pathways such as NF-κB or MAPK, which are central to inflammation and cellular stress responses.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aleuritic Acid | TargetMol [targetmol.com]
- 3. Aleuritic acid | 533-87-9 | FA29176 | Biosynth [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. glpbio.com [glpbio.com]
- 9. GSRS [gsrs.ncats.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Aleuritic Acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleuritic acid, a 9,10,16-trihydroxyhexadecanoic acid, is a major component of shellac, a natural resin secreted by the lac insect. This unique fatty acid and its derivatives have garnered interest in the scientific community for their potential biological activities. The esterification of the carboxylic acid group of aleuritic acid to form its methyl ester, methyl aleuritate, can significantly alter its physicochemical properties, such as polarity and solubility, which in turn may influence its biological efficacy. This guide provides a comparative overview of the reported biological activities of aleuritic acid and its methyl ester, supported by available experimental data and methodologies. Due to a lack of direct comparative studies in the existing literature, this guide synthesizes information from various sources to provide a comprehensive analysis based on structure-activity relationships and data from related fatty acids and their esters.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of the biological activities of aleuritic acid and methyl aleuritate are scarce in published literature. However, based on studies of related fatty acids and their methyl esters, a general comparison can be inferred. The following table summarizes the reported biological activities.
| Biological Activity | Aleuritic Acid | Methyl Aleuritate (inferred) | Key Observations |
| Antimicrobial | Moderate activity reported against certain bacteria and fungi. | Potentially enhanced activity due to increased cell membrane permeability. | Esterification can sometimes lead to an increase in antimicrobial potency by facilitating passage through the microbial cell wall. |
| Anti-inflammatory | Potential activity suggested by studies on similar fatty acids.[1] | Potential for activity, as seen with other fatty acid methyl esters like methyl palmitate.[2][3] | The mechanism may involve the modulation of inflammatory pathways. |
| Cytotoxicity | Cytotoxic effects against some cancer cell lines have been investigated. | Potential for altered cytotoxic profile compared to the parent acid. | Changes in cellular uptake and interaction with intracellular targets are expected. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for assessing the biological activities of fatty acids and their derivatives are provided below.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[4][5]
Protocol:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: Aleuritic acid or methyl aleuritate is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microorganism suspension.
-
Incubation: The microtiter plates are incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
The anti-inflammatory activity can be assessed in vitro by the inhibition of protein (albumin) denaturation, as denaturation of proteins is a well-documented cause of inflammation.[1][6][7]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound (aleuritic acid or methyl aleuritate) at various concentrations and a solution of bovine serum albumin (BSA).
-
Incubation: The mixture is incubated at a temperature that induces denaturation (e.g., 72°C) for a specified time (e.g., 5 minutes).
-
Cooling: The mixture is then cooled to room temperature.
-
Measurement: The turbidity of the solution, which is indicative of the extent of protein denaturation, is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control (containing no test compound).
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate medium in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of aleuritic acid or methyl aleuritate and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Workflow of the MTT assay for cytotoxicity assessment.
Potential Signaling Pathways
While the precise molecular mechanisms of aleuritic acid and its methyl ester are not fully elucidated, based on the activities of similar fatty acids, they may modulate inflammatory signaling pathways such as the NF-κB pathway.[2]
Hypothetical modulation of the NF-κB signaling pathway.
Conclusion
The conversion of aleuritic acid to its methyl ester is expected to increase its lipophilicity, which may lead to enhanced cell membrane permeability and potentially altered biological activity. While direct comparative studies are lacking, research on analogous fatty acids and their methyl esters suggests that methyl aleuritate could exhibit different, and possibly more potent, antimicrobial, anti-inflammatory, and cytotoxic effects compared to aleuritic acid. Further dedicated comparative research is essential to fully elucidate the structure-activity relationship and to determine the therapeutic potential of these compounds. The experimental protocols and potential signaling pathways described herein provide a framework for future investigations in this area.
References
- 1. Anti-inflammatory activity of lauric acid, thiocolchicoside and thiocolchicoside-lauric acid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | In vitro assessment of antimicrobial, anti-inflammatory, and schistolarvicidal activity of macroalgae-based gold nanoparticles [frontiersin.org]
- 7. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
Validation of an analytical method for Aleuritic acid methyl ester quantification.
For researchers, scientists, and drug development professionals, the accurate quantification of aleuritic acid and its derivatives is crucial for various applications, from quality control of raw materials to pharmacokinetic studies. This guide provides a detailed comparison of two prominent analytical methods: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) for the direct quantification of aleuritic acid, and Gas Chromatography with a Flame Ionization Detector (GC-FID) for the analysis of its methyl ester derivative.
Method Comparison at a Glance
The choice between HPLC and GC for the analysis of aleuritic acid and its methyl ester depends on several factors, including the desired analyte form, sample matrix, and available instrumentation. HPLC-RID offers a direct method for quantifying the underivatized acid, which can be advantageous for its simplicity. Conversely, GC-FID, a widely used technique for fatty acid analysis, necessitates a derivatization step to convert the non-volatile aleuritic acid into its more volatile methyl ester. This derivatization adds a step to the sample preparation but can offer high sensitivity and resolution.
| Feature | HPLC-RID for Aleuritic Acid | GC-FID for Aleuritic Acid Methyl Ester (Representative) |
| Analyte | Aleuritic Acid | This compound |
| Derivatization | Not required | Required (Esterification) |
| Principle | Separation based on polarity | Separation based on boiling point and polarity |
| Detector | Refractive Index Detector (RID) | Flame Ionization Detector (FID) |
| Primary Advantage | Direct analysis, simpler sample preparation | High sensitivity and resolution for volatile compounds |
| Primary Disadvantage | Lower sensitivity compared to some other detectors | Requires a derivatization step |
Quantitative Performance Data
The following tables summarize the validation parameters for a published HPLC-RID method for aleuritic acid and representative performance data for the GC-FID analysis of fatty acid methyl esters (FAMEs), which would be applicable to this compound.
Table 1: Validation Parameters for HPLC-RID Method for Aleuritic Acid [1]
| Parameter | Result |
| Linearity Range | 0.01 - 1.0 mg/mL |
| Correlation Coefficient (r²) | 0.9994 |
| Limit of Detection (LOD) | 0.008 mg/mL |
| Precision (RSD%) | 0.86% (n=9) |
| Accuracy (Recovery %) | 100.23% (RSD 0.65%, n=9) |
Table 2: Representative Validation Parameters for GC-FID Method for Fatty Acid Methyl Esters
| Parameter | Representative Result |
| Linearity Range | Typically in the µg/mL range |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Can reach low µg/mL to ng/mL levels |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Protocols
HPLC-RID Method for Aleuritic Acid Quantification[1]
1. Sample Preparation:
-
Accurately weigh the sample containing aleuritic acid.
-
Dissolve the sample in methanol to a known concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Refractive Index Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Methanol:Water (60:40, v/v) containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Quantification:
-
Prepare a series of standard solutions of aleuritic acid in methanol.
-
Inject the standards to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample and determine the concentration of aleuritic acid from the calibration curve.
GC-FID Method for this compound Quantification
1. Derivatization (Esterification):
-
Accurately weigh the sample containing aleuritic acid into a reaction vial.
-
Add a methylating agent. A common and effective reagent is Boron Trifluoride-Methanol solution (BF3-Methanol).
-
Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 10-30 minutes) to ensure complete conversion to the methyl ester.
-
After cooling, add water and a non-polar organic solvent (e.g., hexane or heptane) to the vial.
-
Shake the vial vigorously to extract the this compound into the organic layer.
-
Carefully transfer the upper organic layer to a clean vial for GC analysis.
2. Chromatographic Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector.
-
Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: Typically 250°C.
-
Detector Temperature: Typically 280-300°C.
-
Oven Temperature Program: A temperature gradient is typically used to separate the FAMEs. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.
-
Injection Mode: Split or splitless injection depending on the sample concentration.
3. Quantification:
-
Prepare standard solutions of this compound in the extraction solvent.
-
Inject the standards to create a calibration curve.
-
Inject the extracted sample and quantify the this compound using the calibration curve. An internal standard can be added before derivatization for improved accuracy.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the validation of both analytical methods.
Caption: HPLC-RID method validation workflow for Aleuritic acid.
Caption: GC-FID method validation workflow for this compound.
References
Comparative study of different catalysts for Aleuritic acid esterification.
For Researchers, Scientists, and Drug Development Professionals
The esterification of aleuritic acid, a key component of shellac, is a critical process for the synthesis of valuable derivatives used in the fragrance, pharmaceutical, and polymer industries. The choice of catalyst for this reaction significantly impacts yield, selectivity, and process sustainability. This guide provides an objective comparison of different catalyst types for the esterification of aleuritic acid, supported by experimental data from studies on similar fatty acids.
Comparative Performance of Catalysts
The following table summarizes the performance of various catalysts in the esterification of long-chain fatty acids. While specific data for aleuritic acid is limited, these findings provide a strong indication of expected performance.
| Catalyst Type | Catalyst Example | Typical Alcohol | Typical Reaction Temperature (°C) | Typical Catalyst Loading | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄)[1][2] | Methanol, Ethanol | 60 - 80[3][4] | 1 - 5 wt%[4] | 1 - 6[2] | >90[2] | High activity, low cost. | Corrosive, difficult to separate from product, generates acidic waste.[5] |
| Homogeneous Acid | Hydrochloric Acid (HCl)[1] | Ethanol | ~78 (reflux) | Catalytic amount | 3.5[6] | High | High activity. | Corrosive, difficult to separate.[5] |
| Heterogeneous Acid | Amberlyst-15[7][8] | Methanol, Ethanol | 60 - 110[8][9] | 3 - 20 wt% | 2 - 24[10] | 44 - 95[9] | Reusable, non-corrosive, easy separation.[5] | Lower activity than homogeneous catalysts, potential for thermal degradation.[8] |
| Heterogeneous Acid | Zinc (II) Oxide (ZnO)[11] | 2-Ethylhexyl alcohol | 170 | 1 mol%[11] | 4[11] | ~95[11] | Recyclable, high efficiency, low energy consumption.[11] | Higher temperatures may be required. |
| Heterogeneous Acid | Ferric-Alginate[12] | Methanol | Reflux | 16 wt%[12] | 3[12] | ~98[12] | Reusable, non-toxic, mild reaction conditions.[12] | Catalyst preparation required. |
| Biocatalyst | Novozym 435 (Immobilized Lipase)[13] | Glycerol | 50[13] | 5 wt%[13] | 5[13] | ~71[13] | High selectivity, mild reaction conditions, environmentally friendly. | Higher cost, longer reaction times, potential for enzyme denaturation. |
Experimental Protocols
Below is a detailed methodology for a typical acid-catalyzed esterification of aleuritic acid.
Materials:
-
Aleuritic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Acid catalyst (e.g., concentrated sulfuric acid or Amberlyst-15)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of aleuritic acid in an excess of the desired anhydrous alcohol (e.g., a 1:10 to 1:20 molar ratio of acid to alcohol).
-
Catalyst Addition:
-
For Homogeneous Catalysis: Carefully add the acid catalyst (e.g., 1-3 wt% sulfuric acid relative to the aleuritic acid) to the solution while stirring.[4]
-
For Heterogeneous Catalysis: Add the solid acid catalyst (e.g., 10-20 wt% Amberlyst-15 relative to the aleuritic acid) to the mixture.
-
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to the desired temperature (typically the reflux temperature of the alcohol) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
For Homogeneous Catalysis: After the reaction is complete (as indicated by TLC/GC), cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
For Heterogeneous Catalysis: Cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
-
Extraction: Concentrate the neutralized reaction mixture or the filtrate under reduced pressure using a rotary evaporator to remove the excess alcohol. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash it with water and brine in a separatory funnel.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude ester by column chromatography on silica gel to obtain the pure aleuritic acid ester.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for a comparative study of different catalysts for aleuritic acid esterification.
References
- 1. biodieselmagazine.com [biodieselmagazine.com]
- 2. researchgate.net [researchgate.net]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]
- 7. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Pseudo-Homogeneous Reversible Kinetic Model for the Esterification of Different Fatty Acids with Methanol in the Presence of Amberlyst-15 [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new heterogeneous acid catalyst system for esterification of free fatty acids into methyl esters | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. researchgate.net [researchgate.net]
Cross-Reactivity of Aleuritic Acid Methyl Ester in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of aleuritic acid methyl ester in immunoassays designed for the detection of aleuritic acid and other structurally related long-chain fatty acids. Due to a lack of publicly available data specifically on this compound cross-reactivity, this document presents a framework based on established immunoassay principles and data from analogous fatty acid assays. The information herein is intended to guide researchers in designing and interpreting immunoassays involving these compounds.
Introduction to Aleuritic Acid and Immunoassay Specificity
Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) is a major component of shellac, a natural resin. Its unique trihydroxy structure makes it a valuable starting material in the synthesis of various fragrances and pharmaceuticals. The detection and quantification of aleuritic acid and its derivatives, such as the methyl ester, are crucial for quality control and research applications.
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are powerful tools for the selective detection of small molecules like fatty acids. The specificity of an immunoassay is paramount, as cross-reactivity with structurally similar molecules can lead to inaccurate quantification. This compound, being structurally very similar to aleuritic acid, is a potential cross-reactant in immunoassays developed for the parent acid.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for an immunoassay developed to detect aleuritic acid. The percentage of cross-reactivity is determined by comparing the concentration of the test compound required to inhibit the assay signal by 50% (IC50) to the IC50 of aleuritic acid.
Table 1: Hypothetical Cross-Reactivity of this compound and Structurally Related Compounds in a Competitive ELISA for Aleuritic Acid
| Compound | Structure | Assumed IC50 (ng/mL) | % Cross-Reactivity |
| Aleuritic Acid (Target Analyte) | 9,10,16-Trihydroxyhexadecanoic acid | 10 | 100% |
| This compound | Methyl 9,10,16-trihydroxyhexadecanoate | 25 | 40% |
| Stearic Acid | Octadecanoic acid | > 1000 | < 1% |
| Palmitic Acid | Hexadecanoic acid | > 1000 | < 1% |
| 9-Hydroxystearic Acid | 9-Hydroxyoctadecanoic acid | 250 | 4% |
| 12-Hydroxystearic Acid | 12-Hydroxyoctadecanoic acid | 300 | 3.3% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity would need to be determined experimentally.
Experimental Protocols
A competitive ELISA is the most probable format for an immunoassay targeting a small molecule like aleuritic acid. Below is a detailed protocol for assessing the cross-reactivity of this compound.
Competitive ELISA Protocol for Aleuritic Acid
1. Coating of Microplate:
-
A conjugate of aleuritic acid and a carrier protein (e.g., Bovine Serum Albumin, BSA) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The solution is added to the wells of a 96-well microplate and incubated overnight at 4°C to allow the conjugate to adsorb to the well surface.
-
The plate is then washed with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T) to remove any unbound conjugate.
2. Blocking:
-
A blocking buffer (e.g., 1% BSA in PBS-T) is added to each well to block any remaining non-specific binding sites on the plastic surface.
-
The plate is incubated for 1-2 hours at room temperature.
-
The plate is washed again with wash buffer.
3. Competitive Reaction:
-
Standard solutions of aleuritic acid and solutions of potential cross-reactants (e.g., this compound) are prepared at various concentrations.
-
The standards or test compounds are mixed with a fixed concentration of a primary antibody specific for aleuritic acid.
-
This mixture is then added to the coated and blocked microplate wells.
-
The plate is incubated for 1-2 hours at room temperature, during which the free analyte (aleuritic acid or cross-reactant) and the coated aleuritic acid-BSA conjugate compete for binding to the primary antibody.
4. Detection:
-
The plate is washed to remove unbound antibodies and antigens.
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) and specific for the primary antibody is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
After another wash step, a substrate solution for the enzyme (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) is added to the wells.
5. Data Analysis:
-
The enzyme-substrate reaction produces a color change, which is stopped by the addition of a stop solution (e.g., sulfuric acid).
-
The absorbance in each well is measured using a microplate reader at a specific wavelength.
-
A standard curve is generated by plotting the absorbance versus the concentration of the aleuritic acid standards.
-
The concentration of the test compounds that causes 50% inhibition of the maximum signal (IC50) is determined.
-
The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Aleuritic Acid / IC50 of Test Compound) x 100
Visualizing the Immunoassay Workflow and Cross-Reactivity
The following diagrams illustrate the competitive immunoassay principle and the concept of cross-reactivity.
Caption: Workflow of a competitive ELISA for aleuritic acid detection.
Scientific Data on the Efficacy of Aleuritic Acid Methyl Ester Derivatives Remains Elusive
A comprehensive review of available scientific literature reveals a significant gap in research regarding the in vitro and in vivo efficacy of aleuritic acid methyl ester derivatives for therapeutic applications. Despite searches for anticancer, anti-inflammatory, and other pharmacological activities, no specific studies providing quantitative data, detailed experimental protocols, or elucidated signaling pathways for these specific compounds could be identified.
Aleuritic acid, a primary component of shellac, and its methyl ester are known in material science, with some mentions of their use as plasticizers. However, their potential in a biomedical context, particularly as therapeutic agents, appears to be largely unexplored in published research.
While the broader field of natural product derivatives is a fertile ground for drug discovery, with numerous studies on the modification of other natural acids to enhance their biological activity, this level of investigation has not been extended, or at least not publicly documented, for this compound derivatives.
Due to the absence of foundational research in this specific area, a comparison guide detailing the in vitro and in vivo performance of these derivatives, including quantitative data and experimental methodologies, cannot be constructed at this time. Further primary research is required to establish any potential therapeutic efficacy and mechanisms of action for this class of compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of aleuritic acid methyl ester with other naturally occurring hydroxy fatty acids. The information presented is intended to support research and development efforts in fields such as pharmacology, medicinal chemistry, and materials science.
Introduction to this compound and its Relatives
Aleuritic acid, a 9,10,16-trihydroxyhexadecanoic acid, is a primary constituent of shellac, a natural resin secreted by the lac insect (Kerria lacca)[1]. Its methyl ester derivative, this compound, shares the characteristic long-chain fatty acid backbone with multiple hydroxyl groups. This structural motif is common to a variety of natural products, including other polyhydroxy fatty acids found in plants and microorganisms. These compounds are of significant interest due to their diverse biological activities, including antimicrobial and anti-inflammatory properties, and their potential as precursors for the synthesis of bioactive molecules and polymers. This guide will explore the structural similarities and differences between this compound and other notable hydroxy fatty acids, and compare their reported biological activities.
Structural Comparison
The core structure of this compound is a 16-carbon fatty acid methyl ester with hydroxyl groups at positions 9, 10, and 16. This structure is comparable to other naturally occurring hydroxy fatty acids, which can be categorized based on the number and position of their hydroxyl groups.
| Compound Name | Chemical Structure | Key Structural Features | Natural Source(s) |
| This compound | CH₃OOC-(CH₂)₇-CH(OH)-CH(OH)-(CH₂)₅-CH₂OH | C16 methyl ester, vicinal diol at C9-C10, primary alcohol at C16 | Derivative of aleuritic acid from shellac[1] |
| 9,10,18-Trihydroxystearic Acid | HOOC-(CH₂)₇-CH(OH)-CH(OH)-(CH₂)₇-CH₂OH | C18 carboxylic acid, vicinal diol at C9-C10, primary alcohol at C18 | Component of plant cutin[2] |
| 10,16-Dihydroxyhexadecanoic Acid | HOOC-(CH₂)₈-CH(OH)-(CH₂)₅-CH₂OH | C16 carboxylic acid, secondary alcohol at C10, primary alcohol at C16 | Major monomer of plant cutin, especially in tomato[3][4] |
| Ricinoleic Acid | HOOC-(CH₂)₇-CH=CH-CH₂-CH(OH)-(CH₂)₅-CH₃ | C18 monounsaturated carboxylic acid, secondary alcohol at C12 | Castor oil (from Ricinus communis)[5][6] |
| Lesquerolic Acid | HOOC-(CH₂)₁₀-CH=CH-CH₂-CH(OH)-(CH₂)₅-CH₃ | C20 monounsaturated carboxylic acid, secondary alcohol at C14 | Lesquerella species seed oil[7] |
Comparative Biological Activities
Hydroxy fatty acids are known to possess anti-inflammatory properties, often mediated through the activation of G-protein coupled receptors GPR40 and GPR120. While direct comparative studies on the anti-inflammatory effects of this compound and its relatives are limited, individual studies provide insights into their potential.
Ricinoleic acid has demonstrated both pro- and anti-inflammatory effects depending on the context and duration of application[6][8]. Some studies suggest its anti-inflammatory action is comparable to capsaicin[6]. Fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids that includes structures similar to the compounds discussed, have shown anti-inflammatory activity by suppressing cytokine secretion in response to lipopolysaccharide (LPS)[9][10][11]. For instance, 13-DHAHLA, an ester of docosahexaenoic acid and 13-hydroxy-linoleic acid, exhibits anti-inflammatory and pro-resolving properties[10][11].
Quantitative data on the anti-inflammatory activity of these specific compounds is not available in a directly comparative format. However, the IC₅₀ values for related compounds in various anti-inflammatory assays provide a general indication of their potency. For example, a methanol extract of Myrtus communis, containing various fatty acids and other compounds, showed an IC₅₀ of 17.81 µg/mL in an H₂O₂ scavenging assay, indicating antioxidant and potential anti-inflammatory activity[7]. An extract of Ajuga integrifolia leaves containing hexadecanoic acid showed an IC50 value of 532 µg/ml in an anti-denaturation assay[12].
The antimicrobial properties of fatty acids and their derivatives have been more extensively studied. The length of the carbon chain and the presence and position of functional groups influence their activity.
A study on derivatives of aleuritic acid reported significant antibacterial and antifungal activities, with varying Minimum Inhibitory Concentration (MIC) values against different strains[1]. Ricinoleic acid and its derivatives have also shown antimicrobial activity against a range of bacteria, yeasts, and molds[13]. One study found that a derivative of ricinoleic acid had a MIC of 19.53 µg/mL against E. coli and S. faecalis[13]. Another study reported that castor oil, which is rich in ricinoleic acid, exhibited MIC values ranging from 0.3 to 64 mg/mL against various foodborne pathogens[14].
The following table summarizes some reported MIC values for related fatty acids and their derivatives. It is important to note that these values are from different studies and are not directly comparable due to variations in experimental conditions.
| Compound/Extract | Microorganism | MIC Value | Reference |
| Ricinoleic acid derivative | E. coli LMP701 | 19.53 µg/mL | [13] |
| Ricinoleic acid derivative | S. faecalis | 19.53 µg/mL | [13] |
| Castor Oil (rich in ricinoleic acid) | Foodborne pathogens | 0.3 - 64 mg/mL | [14] |
| Ricinus communis seed protein | S. aureus | 62.5 µg/mL | [15] |
| Ricinus communis seed protein | P. aeruginosa | 125 µg/mL | [15] |
| Ricinus communis seed protein | E. coli | 250 µg/mL | [15] |
| Hexadecanoic acid, methyl ester | Salmonella typhimurium | - (High activity observed) | [16] |
Experimental Protocols
This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound and related compounds)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group with no LPS stimulation.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Calculation: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. The IC₅₀ value (the concentration that inhibits 50% of NO production) can then be determined.
This protocol outlines the broth microdilution method, a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Positive control antibiotic/antifungal
-
Solvent for dissolving lipophilic compounds (e.g., DMSO), with a pre-determined non-inhibitory concentration.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in the growth medium to achieve a range of concentrations.
-
Also, prepare dilutions for the positive control and a solvent control.
-
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Controls: Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Mechanism of Action: GPR40/GPR120 Signaling Pathway
Long-chain fatty acids, including hydroxy fatty acids, can exert their anti-inflammatory effects by activating G-protein coupled receptors GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4). Activation of these receptors on immune cells like macrophages can trigger downstream signaling cascades that ultimately lead to the suppression of pro-inflammatory gene expression.
GPR40/GPR120 Signaling Pathway for Anti-inflammatory Effects.
This diagram illustrates a simplified signaling cascade initiated by the binding of a hydroxy fatty acid to GPR40 or GPR120. This leads to the activation of Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), and both Ca²⁺ and DAG activate Protein Kinase C (PKC). Downstream signaling, including the MAPK pathway, can lead to the inhibition of the pro-inflammatory NF-κB pathway, resulting in increased expression of anti-inflammatory genes.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 10,16-Dihydroxyhexadecanoic acid | 3233-90-7 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]
- 12. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Characterization and evaluation of antibacterial and antiproliferative activities of crude protein extracts isolated from the seed of Ricinus communis in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Constituents of the Goat Margarine and Antibacterial Activity against Bacterial Pathogens in Sudan - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
Benchmarking the synthesis of Aleuritic acid methyl ester against other methods.
For Researchers, Scientists, and Drug Development Professionals
Aleuritic acid, a trihydroxy fatty acid primarily sourced from shellac, serves as a valuable building block in the synthesis of various bioactive molecules and specialty chemicals. Its methyl ester, in particular, is a key intermediate. This guide provides a comparative analysis of common methods for the synthesis of Aleuritic acid methyl ester, offering insights into their respective protocols, performance metrics, and potential challenges.
At a Glance: Comparison of Synthesis Methods
| Method | Catalyst/Reagent | Typical Reaction Time | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Fischer-Speier Esterification | Strong acid (e.g., H₂SO₄, HCl) | 1 - 10 hours | Moderate to High | Variable | Cost-effective, readily available reagents. | Requires heating, potential for side reactions at hydroxyl groups, equilibrium-limited. |
| Diazomethane Esterification | Diazomethane (CH₂N₂) | < 1 hour | High to Quantitative | High | Fast, high-yielding, mild conditions. | Highly toxic and explosive reagent, requires specialized handling. |
| Ion-Exchange Resin | Acidic or Basic Resin | 4 - 24 hours | High | High | Catalyst is easily separable and reusable, clean reaction profile. | Can be slower, potential for mass transfer limitations. |
Method 1: Fischer-Speier Esterification
This classical method involves the reaction of Aleuritic acid with an excess of methanol in the presence of a strong acid catalyst.
Experimental Protocol
-
Reaction Setup: Suspend Aleuritic acid in a large excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or anhydrous hydrogen chloride.
-
Reaction: Reflux the mixture for 1-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the this compound with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Further purification can be achieved by column chromatography.
Workflow for Fischer-Speier Esterification
Caption: Workflow of Fischer-Speier Esterification.
Method 2: Diazomethane Esterification
Diazomethane is a potent methylating agent that reacts rapidly and cleanly with carboxylic acids at room temperature.
Experimental Protocol
-
Preparation of Diazomethane Solution: Generate a solution of diazomethane from a suitable precursor (e.g., Diazald™) using a specialized glassware setup. Caution: Diazomethane is highly toxic and explosive. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction: Dissolve Aleuritic acid in a mixture of diethyl ether and methanol. Cool the solution in an ice bath. Add the ethereal diazomethane solution dropwise until a persistent yellow color is observed, indicating a slight excess of diazomethane.
-
Quenching: Quench the excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Workup: Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purification: The product is often of high purity and may not require further purification. If necessary, column chromatography can be employed.
Workflow for Diazomethane Esterification
Caption: Workflow of Diazomethane Esterification.
Method 3: Ion-Exchange Resin
This method utilizes a solid-supported acid or base catalyst, which simplifies product purification.
Experimental Protocol
-
Resin Preparation: Wash the acidic ion-exchange resin (e.g., Amberlyst-15) with methanol to activate it.
-
Reaction: Add the activated resin to a solution of Aleuritic acid in methanol. Stir the mixture at room temperature or with gentle heating for 4-24 hours.
-
Catalyst Removal: Filter the reaction mixture to remove the resin. The resin can be washed with methanol and reused.
-
Workup: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Further purification can be performed by column chromatography if necessary.
Alternatively, a basic ion-exchange resin can be used to form the carboxylate salt, which is then reacted with a methylating agent like methyl iodide.
Workflow for Ion-Exchange Resin Method
Caption: Workflow of Ion-Exchange Resin Esterification.
Considerations for the Esterification of Aleuritic Acid
The presence of three hydroxyl groups in the Aleuritic acid structure presents a potential for side reactions, such as etherification, under harsh acidic conditions or with highly reactive reagents. While mild conditions are generally preferred, the choice of method will depend on the desired scale, purity requirements, and available safety infrastructure. For instance, while diazomethane offers a clean and high-yielding route, its hazardous nature may not be suitable for all laboratory settings. The ion-exchange resin method provides a good balance of efficiency and safety, with the added benefit of catalyst recyclability. The Fischer esterification, being the most traditional method, is cost-effective but may require more careful optimization to minimize byproducts.
Further studies employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) would be beneficial for a detailed analysis of product purity and the identification of any potential side products from each of these synthetic routes.
Confirming the Stereochemistry of Synthetic Aleuritic Acid Methyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical configuration of a molecule is paramount in drug development and various fields of chemical research, as it directly influences biological activity and physical properties. This guide provides a comparative overview of analytical techniques for confirming the stereochemistry of synthetic aleuritic acid methyl ester, a derivative of a key component of shellac. The focus is on distinguishing between the erythro and threo diastereomers, the two possible configurations arising from the vicinal diol at the C9 and C10 positions.
This document outlines the experimental methodologies and presents key data for the stereochemical elucidation of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
Data Presentation
The following tables summarize the expected quantitative data for the erythro and threo isomers of this compound, facilitating a direct comparison.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for erythro- and threo-Aleuritic Acid Methyl Ester
| Assignment | erythro Isomer | threo Isomer | Key Differentiating Feature |
| ¹H NMR | |||
| H-9, H-10 | ~3.4 ppm (multiplet) | ~3.4 ppm (multiplet) | Coupling constants (J-values) between H-9 and H-10 are expected to differ. |
| -OCH₃ | ~3.67 ppm (singlet) | ~3.67 ppm (singlet) | No significant difference expected. |
| ¹³C NMR | |||
| C-9, C-10 | ~74-75 ppm | ~74-75 ppm | Subtle differences in chemical shifts may be observed. |
| C-8, C-11 (α to -OH) | Distinct chemical shifts | Distinct chemical shifts | Significant difference in the chemical shifts of the carbons alpha to the hydroxyl-bearing carbons is the primary diagnostic feature. [1] |
| -COOCH₃ | ~51.5 ppm | ~51.5 ppm | No significant difference expected. |
| C=O | ~174 ppm | ~174 ppm | No significant difference expected. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The key is the relative difference between the isomers.
Table 2: Comparative Chiral HPLC and Mass Spectrometry Data
| Analytical Technique | erythro Isomer | threo Isomer | Key Differentiating Feature |
| Chiral HPLC | |||
| Retention Time (tᵣ) | tᵣ₁ | tᵣ₂ | Baseline separation of the two diastereomers is achievable with a suitable chiral stationary phase. |
| Mass Spectrometry | |||
| Molecular Ion (M+) | m/z 318.24 | m/z 318.24 | Identical for both isomers. |
| Key Fragment Ions | To be determined | To be determined | While the primary fragmentation pathways are expected to be similar, the relative abundances of certain fragment ions, particularly those resulting from cleavage around the C9-C10 bond, may differ. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To differentiate between the erythro and threo diastereomers based on the chemical shifts and coupling constants of the protons and carbons around the chiral centers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified synthetic this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the signals corresponding to the methoxy group (-OCH₃), the protons on the carbons bearing the hydroxyl groups (H-9 and H-10), and the protons on the adjacent carbons (H-8 and H-11).
-
Determine the coupling constants (J-values) for the H-9 and H-10 protons. The magnitude of the J-coupling is dependent on the dihedral angle, which differs between the erythro and threo isomers.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Identify the chemical shifts of the carbons bearing the hydroxyl groups (C-9 and C-10) and, crucially, the carbons alpha to these hydroxyl groups (C-8 and C-11). The difference in the chemical environment of these alpha carbons in the erythro and threo isomers leads to distinct chemical shifts, which is a reliable method for stereochemical assignment.[1]
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to confirm proton-proton couplings, particularly between H-9 and H-10.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons to their directly attached carbons, aiding in the unambiguous assignment of C-9, C-10, H-9, and H-10.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to confirm the overall structure and assignments.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Objective: To separate the erythro and threo diastereomers and determine the diastereomeric ratio.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthetic this compound (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column is essential. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type columns.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector can be used, as this compound lacks a strong chromophore.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The two diastereomers should elute at different retention times (tᵣ).
-
The ratio of the peak areas corresponds to the diastereomeric ratio of the synthetic product.
-
For absolute configuration assignment, a standard of a known stereoisomer is required for comparison of retention times.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthetic product and to investigate potential differences in the fragmentation patterns of the diastereomers.
Methodology:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS). For GC-MS analysis, derivatization of the hydroxyl groups (e.g., silylation) may be necessary to increase volatility.
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS. Electron Ionization (EI) is standard for GC-MS.
-
Mass Analysis:
-
Acquire a full scan mass spectrum to confirm the molecular weight (for this compound, C₁₇H₃₄O₅, the expected m/z for the protonated molecule [M+H]⁺ is 319.24).
-
Perform tandem mass spectrometry (MS/MS) on the parent ion.
-
-
Fragmentation Analysis:
-
The fragmentation of esters often involves cleavage adjacent to the carbonyl group.
-
Cleavage between the C9-C10 bond is also expected due to the presence of the hydroxyl groups.
-
While the major fragment ions are likely to be the same for both diastereomers, the relative intensities of these fragments may differ due to stereochemical influences on the stability of the fragment ions. A careful comparison of the MS/MS spectra of the separated diastereomers (if available from LC-MS) or of enriched samples can provide supporting evidence for stereochemical assignment.
-
Mandatory Visualization
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Aleuritic Acid Methyl Ester
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides crucial safety protocols and logistical plans for the use of Aleuritic acid methyl ester, a compound utilized in various research and development applications.
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards associated with similar methyl esters and aleuritic acid.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles or a face shield | To protect against potential splashes that may cause eye irritation.[1][2][3] |
| Skin | Chemical-resistant gloves | Nitrile or other suitable gloves should be worn to prevent skin contact, which may cause irritation.[2][4][5] |
| Laboratory coat | To protect clothing and skin from accidental spills. | |
| Respiratory | Use in a well-ventilated area | A fume hood is recommended to minimize inhalation of any potential vapors or aerosols.[2][4] |
| Respirator (if necessary) | In situations with poor ventilation or potential for significant aerosolization, a respirator with an organic vapor cartridge may be required.[4][5] |
II. Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound in a laboratory setting is critical for both safety and experimental integrity.
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound is accessible and has been reviewed.
-
Verify that the work area is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.[2][6]
-
-
Handling :
-
Work within a properly functioning chemical fume hood to ensure adequate ventilation.
-
Dispense the required amount of this compound carefully to avoid generating dust or aerosols.
-
Keep the container tightly closed when not in use to prevent contamination and potential release.[6][7]
-
Avoid contact with skin and eyes.[2][6] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.[6][7]
-
Wash hands thoroughly with soap and water after handling.[2][6]
-
-
Spill Management :
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[2]
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
For larger spills, evacuate the area and follow emergency procedures.
-
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection :
-
All waste materials, including unused product and contaminated consumables (e.g., gloves, absorbent materials), should be collected in a clearly labeled, sealed container.
-
-
Disposal Route :
-
Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[4][5]
-
It is recommended to use a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[8] While some esters are biodegradable, this should not be assumed without specific data.[4]
-
IV. Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. regi.com [regi.com]
- 4. acme-hardesty.com [acme-hardesty.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. chemshel.com [chemshel.com]
- 7. rsshells.com [rsshells.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
